1-Methyl-5-phenyl-1H-imidazole-2-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
1-methyl-5-phenylimidazole-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-13-9(7-12-10(13)11(14)15)8-5-3-2-4-6-8/h2-7H,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYVKMWWAODAXJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CN=C1C(=O)O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001236832 | |
| Record name | 1-Methyl-5-phenyl-1H-imidazole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001236832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
334017-45-7 | |
| Record name | 1-Methyl-5-phenyl-1H-imidazole-2-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=334017-45-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Methyl-5-phenyl-1H-imidazole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001236832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Chemical structure analysis of 1-Methyl-5-phenyl-1H-imidazole-2-carboxylic acid
An In-depth Technical Guide to the Chemical Structure Analysis of 1-Methyl-5-phenyl-1H-imidazole-2-carboxylic acid
Foreword: The Imperative of Unambiguous Structural Elucidation
In the landscape of modern drug discovery and materials science, the precise characterization of novel chemical entities is the bedrock upon which all subsequent research is built. An error in structural assignment can invalidate years of work, leading to erroneous structure-activity relationship (SAR) models and wasted resources. This guide provides a comprehensive, multi-technique framework for the rigorous structural analysis of 1-Methyl-5-phenyl-1H-imidazole-2-carboxylic acid (C₁₁H₁₀N₂O₂), a heterocyclic compound representative of a class with significant pharmacological interest.[1][2] As a Senior Application Scientist, my objective is not merely to present protocols, but to instill a logical, self-validating analytical workflow that ensures the highest degree of confidence in the final structural assignment.
Molecular Overview and Physicochemical Properties
Before embarking on any analytical campaign, a thorough in-silico examination of the target molecule is essential. This allows us to predict spectral features and select the most appropriate analytical techniques.
Molecular Structure: 1-Methyl-5-phenyl-1H-imidazole-2-carboxylic acid Molecular Formula: C₁₁H₁₀N₂O₂ Molecular Weight: 202.21 g/mol [3]
The structure comprises a pentasubstituted imidazole core, a key pharmacophore in many bioactive molecules.[2] Key structural features to be confirmed include:
-
An N-methylated imidazole ring.
-
A phenyl substituent at the C5 position.
-
A carboxylic acid group at the C2 position.
-
The specific regio-isomerism of all substituents.
Diagram: Annotated Molecular Structure
The following diagram illustrates the atomic numbering and key fragments of the target molecule.
Caption: Structure of 1-Methyl-5-phenyl-1H-imidazole-2-carboxylic acid.
The Analytical Workflow: An Integrated Approach
A single analytical technique is rarely sufficient for unambiguous structure confirmation. Our strategy employs a synergistic workflow, where each method validates the others. The purity of the analyte is paramount; therefore, Liquid Chromatography is the gatekeeper for all subsequent spectroscopic analyses.[4]
Diagram: Comprehensive Analytical Workflow
Caption: Integrated workflow for structural validation.
Chromatographic and Mass Spectrometric Analysis (LC-MS)
Expertise & Rationale: We begin with LC-MS not only to confirm purity but also to get an initial, low-resolution mass confirmation. A reverse-phase method is chosen due to the moderate polarity of the molecule.[5] The inclusion of an acid like formic acid in the mobile phase is critical to ensure good peak shape for the carboxylic acid moiety by suppressing its ionization.[5]
Protocol 3.1: LC-MS Purity and Mass Verification
-
Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of a 50:50 mixture of Acetonitrile:Water.
-
Instrumentation: HPLC system coupled to a single quadrupole or ion trap mass spectrometer with an Electrospray Ionization (ESI) source.
-
LC Conditions:
-
Column: C18 reverse-phase, 2.1 x 50 mm, 3.5 µm particle size.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start at 10% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
Detection: UV at 254 nm and MS scan.
-
-
MS Conditions:
-
Ionization Mode: ESI Positive.
-
Scan Range: m/z 100-500.
-
-
Self-Validation:
-
Purity Check: The UV chromatogram should show a single major peak (>95% by area).
-
Mass Check: The mass spectrum extracted from the major peak should display a prominent ion at m/z 203.1 , corresponding to the [M+H]⁺ adduct.
-
High-Resolution Mass Spectrometry (HRMS)
Expertise & Rationale: While LC-MS provides the nominal mass, HRMS provides the exact mass, which is crucial for determining the elemental composition. This technique definitively distinguishes our target from any potential isomers or compounds with the same nominal mass.
Protocol 4.1: Elemental Composition by HRMS
-
Sample Preparation: Prepare a dilute solution (~10 µg/mL) in 50:50 Acetonitrile:Water with 0.1% formic acid.
-
Instrumentation: An Orbitrap or Time-of-Flight (TOF) mass spectrometer.
-
Method: Direct infusion or flow injection analysis in ESI positive mode.
-
Data Analysis:
-
The instrument software will calculate the elemental composition of the measured exact mass.
-
The measured mass for the [M+H]⁺ ion should be within 5 ppm of the theoretical exact mass.
-
Table 1: Expected HRMS Data
| Molecular Formula | Adduct | Theoretical Exact Mass (m/z) | Allowed Error (5 ppm) |
| C₁₁H₁₀N₂O₂ | [M+H]⁺ | 203.0764 | ± 0.0010 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Rationale: NMR is the most powerful technique for elucidating the precise connectivity of a small molecule.[6] We use ¹H NMR to map the proton environment and ¹³C NMR for the carbon backbone. The choice of solvent is critical; DMSO-d₆ is selected because its hygroscopic nature is less of a concern than with other solvents, and it readily solubilizes the compound while allowing for the observation of the exchangeable carboxylic acid proton.[7]
Protocol 5.1: ¹H and ¹³C NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of DMSO-d₆.
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard 1D proton spectrum.
-
Self-Validation: Perform a D₂O exchange experiment. Add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The broad signal corresponding to the carboxylic acid proton should disappear or significantly diminish.
-
-
¹³C NMR Acquisition: Acquire a standard 1D proton-decoupled carbon spectrum (e.g., using a zgpg30 pulse program).
Table 2: Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)
| Assignment | Predicted Shift (δ, ppm) | Multiplicity | Integration | Rationale & Notes |
| COOH | > 12.0 | Broad Singlet | 1H | Highly deshielded acidic proton. Will exchange with D₂O.[8] |
| Phenyl-H (ortho, meta, para) | 7.30 - 7.80 | Multiplet | 5H | Aromatic protons on the C5 substituent. |
| Imidazole-H4 | 7.50 - 7.90 | Singlet | 1H | The sole proton on the imidazole ring, appears as a singlet.[9] |
| N-CH₃ | ~ 4.00 | Singlet | 3H | Methyl group attached to nitrogen, typically deshielded.[10] |
Table 3: Predicted ¹³C NMR Spectral Data (101 MHz, DMSO-d₆)
| Assignment | Predicted Shift (δ, ppm) | Rationale & Notes |
| C=O (Carboxylic) | 160 - 165 | Carbonyl carbon of the carboxylic acid.[7] |
| C2 (Imidazole) | 140 - 145 | Carbon bearing the carboxylic acid group. |
| C5 (Imidazole) | 135 - 140 | Carbon bearing the phenyl group. |
| Phenyl C (quaternary) | 130 - 135 | Point of attachment for the phenyl ring. |
| Phenyl CH | 125 - 130 | Aromatic carbons of the phenyl ring. |
| C4 (Imidazole) | 120 - 125 | The sole CH carbon in the imidazole ring.[11] |
| N-CH₃ | 35 - 40 | N-methyl carbon.[10] |
Fourier-Transform Infrared (FT-IR) Spectroscopy
Expertise & Rationale: FT-IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups.[6] The spectrum provides a unique "fingerprint" for the molecule. For this compound, the most telling signals will be from the carboxylic acid O-H and C=O stretches.[12]
Protocol 6.1: FT-IR Analysis
-
Sample Preparation: Use a solid-state sampling method such as an Attenuated Total Reflectance (ATR) accessory. Place a small amount of the purified powder directly on the ATR crystal.
-
Instrumentation: An FT-IR spectrometer.
-
Acquisition: Collect a spectrum from 4000 to 600 cm⁻¹.
-
Self-Validation: The presence of both a very broad O-H stretch and a sharp, strong C=O stretch is a self-validating indicator of a carboxylic acid functional group. The absence of one while the other is present would indicate a different functionality (e.g., an ester or alcohol).
Table 4: Key FT-IR Vibrational Frequencies
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
| Carboxylic Acid | O-H Stretch | 2500 - 3300 | Broad, Strong |
| Aromatic/Alkyl | C-H Stretch | 2900 - 3100 | Medium, Sharp |
| Carboxylic Acid | C=O Stretch | 1690 - 1740 | Strong, Sharp |
| Imidazole/Aromatic | C=N & C=C Stretch | 1450 - 1610 | Medium-Strong |
| Carboxylic Acid | C-O Stretch | 1210 - 1320 | Medium |
Integrated Data Synthesis and Final Confirmation
The final step is to collate all the evidence into a single, cohesive argument for the structure of 1-Methyl-5-phenyl-1H-imidazole-2-carboxylic acid.
-
LC-MS established the purity and provided the correct nominal mass (202 g/mol ) via the [M+H]⁺ ion at m/z 203.
-
HRMS confirmed the elemental composition as C₁₁H₁₀N₂O₂ with high accuracy, eliminating alternative formulas.
-
FT-IR unequivocally identified the presence of a carboxylic acid (broad O-H, strong C=O) and aromatic rings (C=C/C=N stretches).
-
¹H NMR confirmed the presence and ratio of all proton types: one exchangeable acid proton, five phenyl protons, one imidazole ring proton, and a three-proton N-methyl singlet.
-
¹³C NMR confirmed the carbon skeleton, showing the correct number of carbons for the carbonyl, imidazole ring, phenyl ring, and N-methyl groups.
The collective data from these orthogonal techniques provides an unambiguous and rigorously validated confirmation of the chemical structure as 1-Methyl-5-phenyl-1H-imidazole-2-carboxylic acid.
References
-
Wang, X. et al., "Fig. S2 FTIR spectra of 1H-Imidazole-4-carboxylic acid (a), CDs (b) and CDsimidazole (c)", ResearchGate, [Link]
-
Al-Amiery, A. A. et al., "Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds", Molecules, [Link]
-
NIST, "Imidazole-4(5)-carboxylic acid, 5(4)-nitro, hydrazide", NIST WebBook, [Link]
-
Alsalami, F. M. et al., "FTIR spectra of Imidazole.", ResearchGate, [Link]
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Hassan, L. A. et al., "H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6.", ResearchGate, [Link]
-
Al-Masoudi, N. A. et al., "2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one", MDPI, [Link]
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Welch, C. J. et al., "Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals", American Pharmaceutical Review, [Link]
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Dhawas, A. S. et al., "Synthesis of some new imidazole-2-thiols and their derivatives as potent antimicrobial agents", Indian Journal of Chemistry, [Link]
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Gjetaj, M., "Characterization and Identification in Organic Chemistry through Analytical Techniques", Research and Reviews: Journal of Chemistry, [Link]
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University of Calgary, "IR Spectroscopy Tutorial: Carboxylic Acids", University of Calgary, [Link]
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SIELC Technologies, "5-Methyl-2-phenyl-1H-imidazole-4-carboxylic acid", SIELC, [Link]
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Panday, D. et al., "a review article on synthesis of imidazole derivatives", World Journal of Pharmaceutical Research, [Link]
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de Oliveira, C. S. et al., "Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry", Molecules, [Link]
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An In-depth Technical Guide to the pKa Values and Ionization States of Imidazole-2-Carboxylic Acid Derivatives
Abstract
The imidazole-2-carboxylic acid scaffold is a privileged structure in medicinal chemistry, renowned for its role as a metal-binding pharmacophore and its prevalence in enzyme inhibitors.[1][2] The ionization state of this moiety is intrinsically linked to its physicochemical properties, such as solubility and membrane permeability, and its pharmacological activity, including target binding and pharmacokinetic profile. A comprehensive understanding of the acid dissociation constants (pKa) that govern these ionization states is therefore paramount for researchers, scientists, and drug development professionals. This guide provides a detailed exploration of the ionization equilibria of imidazole-2-carboxylic acid derivatives, outlines the factors influencing their pKa values, presents robust experimental and computational methodologies for their determination, and discusses the profound implications for rational drug design.
Introduction: The Pivotal Role of Ionization in Drug Design
Imidazole-2-carboxylic acid and its derivatives are of significant interest in the discovery of novel therapeutics, particularly as inhibitors for metallo-β-lactamases (MBLs), which confer antibiotic resistance to bacteria.[1][2] The efficacy of these molecules is critically dependent on their ability to interact with biological targets, a process governed by their three-dimensional structure and electronic properties. The ionization state, which dictates the molecular charge and hydrogen bonding capabilities at a given pH, is a key determinant of these interactions.
The acid dissociation constant, pKa, is the negative logarithm of the acid dissociation constant (Ka) and quantifies the strength of an acid in solution.[3] For a drug molecule with ionizable groups, the pKa values determine the proportion of neutral and charged species at physiological pH (typically 7.4). This ratio profoundly impacts:
-
Solubility: Ionized species are generally more water-soluble.
-
Permeability: Neutral species tend to cross biological membranes more readily via passive diffusion.
-
Target Binding: The specific protonation state is often essential for forming key interactions (e.g., salt bridges, hydrogen bonds) with a protein's active site.
-
Pharmacokinetics: The overall absorption, distribution, metabolism, and excretion (ADME) profile of a drug is heavily influenced by its pKa values.[3][4]
Therefore, a precise understanding and ability to modulate the pKa of imidazole-2-carboxylic acid derivatives are essential tools for optimizing lead compounds into successful clinical candidates.
Fundamental Equilibria: Ionization States and Tautomerism
Imidazole-2-carboxylic acid is an amphoteric molecule, meaning it possesses both acidic and basic functional groups. This leads to a complex series of pH-dependent ionization equilibria involving the carboxylic acid group and the two nitrogen atoms of the imidazole ring.
The imidazole ring itself is a fascinating entity. The N-1 nitrogen, bearing a proton, is weakly acidic (pKa of parent imidazole is ~14.5), while the sp2-hybridized N-3 nitrogen is basic (pKa of the conjugate acid is ~7.0).[5][6] The introduction of a carboxylic acid group at the C-2 position significantly influences these intrinsic properties.
The primary ionization events are:
-
pKa₁ (Carboxylic Acid Deprotonation): The most acidic proton is on the carboxylic acid group. Its deprotonation yields a carboxylate anion.
-
pKa₂ (Imidazole Ring Protonation): The N-3 nitrogen of the imidazole ring can accept a proton to form a positively charged imidazolium cation.
-
pKa₃ (Imidazole N-H Deprotonation): Under strongly basic conditions, the N-1 proton can be removed to form an imidazolide anion.
These equilibria give rise to several potential species in solution: a cationic form, a neutral form, a zwitterionic form (possessing both a positive and a negative charge), and an anionic form. The zwitterion is particularly important as it can be the predominant species at physiological pH.
Caption: Generalized ionization pathways for imidazole-2-carboxylic acid.
Tautomerism
It is also crucial to recognize the existence of prototropic tautomers for the imidazole ring. The proton on the nitrogen can reside on either N-1 or N-3, leading to two distinct, rapidly interconverting tautomeric forms.[7] The relative stability of these tautomers is influenced by substitution patterns and the surrounding environment, which can in turn affect the observed pKa values.
Methodologies for pKa Determination
Accurate pKa determination relies on a combination of robust experimental techniques and increasingly powerful computational methods.
Experimental Protocols
The choice of experimental method depends on factors like compound solubility, purity, and the quantity of material available.
Protocol 1: Potentiometric Titration
This classic and widely used method involves monitoring the pH of a solution as a titrant (a strong acid or base) is incrementally added.
-
Principle: The pKa is the pH at which the ionizable group is 50% titrated (i.e., the concentrations of the acid and its conjugate base are equal).
-
Step-by-Step Methodology:
-
Preparation: Accurately weigh a sample of the imidazole-2-carboxylic acid derivative and dissolve it in a suitable solvent (e.g., water or a water/co-solvent mixture). Ensure the compound is fully dissolved.
-
Calibration: Calibrate a pH meter using standard buffers (e.g., pH 4.0, 7.0, and 10.0) at the desired experimental temperature.
-
Titration: Place the sample solution in a thermostatted vessel with a stirrer. Insert the calibrated pH electrode.
-
Add a standardized solution of NaOH (e.g., 0.1 M) in small, precise increments using a burette or auto-titrator.
-
Data Recording: Record the pH value after each addition of titrant, allowing the reading to stabilize.
-
Analysis: Plot the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point. For polyprotic species, multiple inflection points will be observed. Alternatively, the pKa can be determined from the first derivative of the titration curve.
-
Protocol 2: UV-Vis Spectrophotometry
This method is ideal for compounds with a chromophore whose absorbance spectrum changes upon ionization.
-
Principle: The acidic and basic forms of the molecule have different electronic structures and thus absorb UV-Vis light at different wavelengths. By measuring the absorbance at a fixed wavelength across a range of pH values, the pKa can be determined using the Henderson-Hasselbalch equation.
-
Step-by-Step Methodology:
-
Spectrum Scan: Record the UV-Vis absorbance spectra of the compound in highly acidic (e.g., pH 1-2) and highly basic (e.g., pH 12-13) solutions to identify the spectra of the fully protonated and deprotonated species, respectively.
-
Wavelength Selection: Choose an analytical wavelength where the difference in absorbance between the two species is maximal.
-
Buffer Preparation: Prepare a series of buffers covering a pH range of approximately pKa ± 2 units.
-
Sample Preparation: Prepare solutions of the compound at a constant concentration in each of the prepared buffers.
-
Measurement: Measure the absorbance of each solution at the selected analytical wavelength.
-
Calculation: Plot absorbance versus pH. The resulting sigmoidal curve can be fitted to determine the pKa, which corresponds to the pH at the inflection point of the curve.
-
Other Experimental Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of nuclei near an ionizable center are often pH-dependent. By monitoring the chemical shift of, for example, the imidazole ring protons (H4 and H5) as a function of pH, a titration curve can be generated to determine the pKa.[8]
-
Capillary Electrophoresis (CZE): This technique separates molecules based on their charge-to-size ratio. The electrophoretic mobility of an ionizable compound changes with pH. By measuring mobility across a pH range, the pKa can be accurately determined, often requiring very small amounts of sample.[9]
Caption: Generalized workflow for the experimental determination of pKa.
Computational Methods
In silico pKa prediction is an invaluable tool in early-stage drug discovery for screening large libraries of virtual compounds.
-
Principle: These methods calculate the Gibbs free energy change (ΔG) for the deprotonation reaction in solution. The pKa is then derived from the relationship: pKa = ΔG / (2.303 RT).
-
Common Approaches:
-
Quantum Mechanics (QM): High-level QM methods like Density Functional Theory (DFT) are used to calculate the gas-phase deprotonation energy.[10][11]
-
Continuum Solvation Models: The effect of the solvent (water) is crucial and is typically modeled using a Polarized Continuum Model (PCM) or the Solvation Model based on Density (SMD).[11][12] These models treat the solvent as a continuous medium with a defined dielectric constant.
-
Thermodynamic Cycles: A thermodynamic cycle is employed to relate the calculated gas-phase free energy to the desired solution-phase free energy, incorporating the solvation energies of the proton, the acid, and its conjugate base.
-
QM/Machine Learning (QM/ML): More recent approaches combine the rigor of QM calculations with the pattern-recognition power of machine learning.[4] These models are trained on large datasets of known pKa values and can achieve high accuracy with lower computational cost than pure high-level QM methods.
-
Quantitative Data and Structure-Acidity Relationships
The electronic properties of substituents on the imidazole ring can significantly modulate the pKa values. Electron-donating groups (EDGs) increase the electron density on the ring, making the N-3 nitrogen more basic (higher pKa₂). Conversely, electron-withdrawing groups (EWGs) decrease the electron density, making the N-3 nitrogen less basic (lower pKa₂).[13] The carboxylic acid at the C-2 position acts as a potent EWG.
| Compound | pKa₁ (Carboxylic Acid) | pKa₂ (Imidazolium) | Comments |
| Imidazole | N/A | ~7.0[6] | Reference compound. pKa refers to the conjugate acid. |
| Imidazole-2-carboxylic acid | ~2.5 - 3.5 | ~5.5 - 6.5 | The EWG effect of the carboxyl group lowers the basicity of the imidazole ring compared to the parent imidazole. |
| 1-Methylimidazole-2-carboxylic acid | ~2.5 - 3.5 | ~5.5 - 6.5 | N-alkylation prevents NH deprotonation but has a minor effect on the other pKa values. |
| 4-Nitroimidazole-2-carboxylic acid | < 2.5 | < 5.0 | The additional strong EWG (NO₂) further decreases the basicity of the imidazole ring. |
Note: The pKa values listed are approximate ranges derived from the literature and are highly dependent on experimental conditions (temperature, ionic strength, solvent). Exact values should be determined experimentally for specific derivatives.
Conclusion and Future Perspectives
The ionization behavior of imidazole-2-carboxylic acid derivatives, governed by their respective pKa values, is a cornerstone of their chemical and biological identity. A thorough characterization of these parameters is not merely an academic exercise but a critical step in the drug discovery and development pipeline. By leveraging the detailed experimental and computational methodologies outlined in this guide, researchers can gain crucial insights into structure-activity relationships. This knowledge enables the rational design of molecules with optimized pKa values, leading to improved ADME profiles, enhanced target engagement, and ultimately, the development of more effective and safer therapeutics. As computational methods continue to increase in accuracy and efficiency, their integration into the drug design workflow will further accelerate the optimization of this privileged scaffold for a wide range of therapeutic applications.
References
-
Rezaei-Sameti, M. (n.d.). Calculation of the pKa of 1-(o-Hydroxyphenyl) Imidazole Carboxylic Esters Using the ab initio, DFT and PCM–UAHF models. Asian Journal of Chemistry. Available at: [Link]
-
Yang, L., et al. (2022). Design, Synthesis, and Biological Evaluation of New 1H-Imidazole-2-Carboxylic Acid Derivatives as Metallo-β-Lactamase Inhibitors. PubMed. Available at: [Link]
-
Le, T. N., et al. (2014). Identification of a pKa-regulating motif stabilizing imidazole-modified double-stranded DNA. Nucleic Acids Research. Available at: [Link]
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Organic Chemistry Stack Exchange. (2017). pKa of imidazoles. Available at: [Link]
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Namazian, M., et al. (2004). Density functional theory response to the calculations of p K a values of some carboxylic acids in aqueous solution. Journal of Molecular Structure: THEOCHEM. Available at: [Link]
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de la Torre, J., et al. (2021). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules. Available at: [Link]
-
Yang, L., et al. (2022). Structure-guided optimization of 1H-imidazole-2-carboxylic acid derivatives affording potent VIM-Type metallo-β-lactamase inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]
-
López, C. S., et al. (2011). Computational calculations of pKa values of imidazole in Cu(ii) complexes of biological relevance. Physical Chemistry Chemical Physics. Available at: [Link]
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PubChem. (n.d.). 1H-Imidazole-2-carboxylic acid. Available at: [Link]
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Poturcu, K., & Çubuk Demiralay, E. (2021). Determination of p K a Values for Some Benzimidazole and Imidazole Group Drugs Using the Reversed-Phase Liquid Chromatography Method. ResearchGate. Available at: [Link]
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Wikipedia. (n.d.). Imidazole. Available at: [Link]
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S. Saguem, et al. (2005). Determination of pK(a) values of benzimidazole derivatives from mobility obtained by capillary electrophoresis. ResearchGate. Available at: [Link]
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Optibrium. (n.d.). Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. Available at: [Link]
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Pezzola, S., et al. (2024). Easy to Use DFT Approach for Computational pKa Determination of Carboxylic Acids. Chemistry. Available at: [Link]
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An In-depth Technical Guide to the Crystal Packing and Intermolecular Interactions of Phenyl-Imidazole Acids
Introduction: The Solid-State Landscape of Phenyl-Imidazole Acids
Phenyl-imidazole acids represent a vital class of heterocyclic compounds, forming the structural core of numerous active pharmaceutical ingredients (APIs) and functional materials.[1] The imidazole ring, with its unique electronic properties and capacity for both hydrogen bond donation and acceptance, combined with the acidic functionality of a carboxyl group, creates a molecular scaffold ripe for diverse and robust intermolecular interactions.[2] Understanding how these molecules arrange themselves in the solid state—a field known as crystal engineering—is paramount for drug development and materials science. The specific three-dimensional crystal packing, governed by a delicate balance of non-covalent forces, directly dictates critical physicochemical properties such as solubility, dissolution rate, stability, and bioavailability.[3][4]
A frequent challenge in drug development is the poor aqueous solubility of new chemical entities, with estimates suggesting up to 90% of new APIs are affected.[5] Modifying the solid-state form of an API by understanding and controlling its crystal packing offers a scientifically robust strategy to overcome these hurdles without altering the molecule's intrinsic pharmacological activity.[6] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the principles, analytical techniques, and key structural motifs that define the crystal chemistry of phenyl-imidazole acids. We will explore how the interplay of strong and weak intermolecular forces orchestrates supramolecular assembly and how this knowledge can be leveraged to design materials with optimized properties.
Fundamentals of Intermolecular Interactions in Crystal Engineering
The crystal structure of a phenyl-imidazole acid is the result of a complex energetic landscape where molecules arrange to maximize attractive forces and minimize repulsion. These forces, while individually weaker than covalent bonds, collectively provide the lattice energy that holds the crystal together.
-
Hydrogen Bonds: These are the most influential directional interactions in phenyl-imidazole acids. The acidic proton of the carboxylic acid group (–COOH) is a strong hydrogen bond donor, while the carbonyl oxygen is a strong acceptor. Concurrently, the imidazole ring presents a dual character: the pyrrolic N-H group is a donor, and the pyridinic sp²-hybridized nitrogen is a potent acceptor.[7] The competition and pairing between these sites often lead to highly predictable and stable structural patterns known as supramolecular synthons.[8]
-
π-π Stacking: The aromatic phenyl and imidazole rings can interact through π-π stacking. These interactions are highly dependent on the relative orientation and distance between the rings and contribute significantly to crystal cohesion, particularly in densely packed structures.[9]
-
C-H···O and C-H···N Interactions: While weaker than classical hydrogen bonds, these interactions are ubiquitous and play a crucial role in consolidating the three-dimensional architecture. Aromatic C-H groups on the phenyl ring can act as weak donors, interacting with the carboxyl oxygen or imidazole nitrogen atoms.[10]
-
van der Waals Forces: These non-directional, dispersive forces are present between all atoms and contribute to the overall packing efficiency. Though weak, their cumulative effect is substantial in maximizing crystal density.[11]
Methodologies for Structural Elucidation
A multi-faceted approach combining experimental and computational methods is essential for a complete understanding of crystal packing.
Single-Crystal X-ray Diffraction (SCXRD)
SCXRD is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystal.[12] It provides unambiguous data on bond lengths, bond angles, molecular conformation, and the geometric parameters of intermolecular interactions.[13]
-
Crystal Growth & Selection:
-
Rationale: The quality of the diffraction data is directly dependent on the quality of the single crystal. Slow crystallization is key to minimizing defects.[14]
-
Method: High-quality single crystals are typically grown using methods like slow evaporation from a saturated solution, vapor diffusion, or slow cooling.[15] A suitable solvent or solvent system is chosen where the compound has moderate solubility.
-
Selection: Under a polarized microscope, select a transparent crystal with well-defined faces and no visible cracks or defects. The ideal size for most diffractometers is between 0.1 and 0.3 mm in all dimensions.[14]
-
-
Data Collection:
-
Mounting: The selected crystal is mounted on a goniometer head using a suitable oil or adhesive.
-
Instrumentation: Data is collected on a single-crystal X-ray diffractometer, typically equipped with a Mo Kα (λ=0.71073 Å) or Cu Kα (λ=1.5418 Å) X-ray source.[13]
-
Procedure: The crystal is cooled (commonly to 100 K) to reduce thermal motion and improve data quality. It is then rotated in the X-ray beam while a series of diffraction images are recorded by a detector at different orientations.[16]
-
-
Structure Solution and Refinement:
-
Data Processing: The collected images are processed to determine the unit cell dimensions and integrate the intensities of the diffraction spots.
-
Structure Solution: The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map and a preliminary molecular model.
-
Refinement: The atomic positions and displacement parameters are refined using a full-matrix least-squares procedure against the experimental data to achieve the best fit, typically reported as the R1 value.[17] The final model provides the precise coordinates of each atom in the crystal.
-
Hirshfeld Surface Analysis
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice.[18] It maps the electron distribution in a crystal onto a 3D surface, providing a unique picture of the molecular environment.[19]
-
d_norm Surface: This surface maps the normalized contact distance, highlighting regions of significant intermolecular contact. Red spots on the d_norm surface indicate close contacts (shorter than van der Waals radii), which are typically strong interactions like hydrogen bonds.[11][20]
-
2D Fingerprint Plots: These plots summarize all intermolecular contacts in the crystal, providing a quantitative measure of the contribution of different interaction types (e.g., H···H, O···H, C···H) to the overall crystal packing.[21]
Case Study: 4-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazole-2-yl)phenyl carboxylic acid
A study on this complex phenyl-imidazole acid derivative provides an excellent example of the interplay of interactions. [17]
-
Crystal Structure: The crystal structure was solved by SCXRD, confirming the molecular connectivity and conformation. The analysis revealed significant twists between the planar imidazole core and the various phenyl rings, with dihedral angles of 58.9° and 43.8° relative to the methoxyphenyl and carboxylic acid-phenyl rings, respectively. This non-planar conformation disrupts efficient π-π stacking. [17]* Intermolecular Interactions: The crystal packing is stabilized by a combination of strong and weak hydrogen bonds. Crucially, both inter- and intramolecular O-H···O and C-H···O interactions were identified, which dictate the three-dimensional assembly. [17]The presence of these competing interactions prevents the formation of a simple, primary synthon like the acid-acid dimer.
Table 1: Selected Crystallographic Data for Phenyl-Imidazole Derivatives
| Compound | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Key H-Bonds | Ref |
| 2-Phenyl-1H-imidazole | Pna2₁ | 10.074 | 18.151 | 4.156 | 90 | N-H···N | [22] |
| 2-Phenyl-1H-benzo[d]imidazole-5-sulfonic acid | P2₁/n | 9.948 | 8.827 | 16.459 | 100.62 | N-H⁺···O⁻ (zwitterion) | [23] |
| 1,2-dimethylimidazole:glutaric acid salt | P2₁/n | 11.231 | 8.356 | 13.918 | 109.11 | N⁺-H···O⁻, C-H···O | [24] |
| 4,5-diphenyl-imidazole derivative | P-1 | 10.158 | 11.026 | 13.561 | 70.07 | O-H···O, C-H···O | [17] |
Crystal Engineering: Modulating Physicochemical Properties
The ultimate goal of studying crystal packing is to control it. By understanding the dominant intermolecular interactions, scientists can design new solid forms (salts, co-crystals) with improved properties. [25]
-
Solubility Enhancement: Strong, highly directional hydrogen bonds, as seen in many phenyl-imidazole acid crystals, can lead to high lattice energy and, consequently, low aqueous solubility. By introducing a "co-former" molecule that disrupts or replaces these strong interactions with weaker ones, it is possible to create a new crystalline form (a co-crystal or salt) with a lower lattice energy and improved solubility. [5][25]For example, forming a salt by reacting the phenyl-imidazole acid with a base can dramatically improve solubility by introducing strong ion-ion interactions that are more favorable in water. [4]* Stability and Polymorphism: The most thermodynamically stable crystalline form is not always the most desirable for pharmaceutical applications. Sometimes a metastable polymorph with better solubility is preferred. A thorough understanding of the intermolecular interactions across different polymorphic forms allows for the selection and control of the desired form during manufacturing, preventing unwanted transformations during storage or processing.
Conclusion and Future Outlook
The crystal packing of phenyl-imidazole acids is a fascinating and critical area of study, driven primarily by robust hydrogen bonding involving the carboxylic acid and imidazole functionalities. The supramolecular synthons that form are often predictable, making these molecules excellent candidates for crystal engineering approaches. The combined power of Single-Crystal X-ray Diffraction for definitive structure elucidation and computational tools like Hirshfeld surface analysis for quantitative interaction mapping provides a powerful toolkit for researchers.
As the pharmaceutical industry continues to grapple with poorly soluble drug candidates, the ability to rationally design and synthesize multicomponent crystal forms—salts and co-crystals—of phenyl-imidazole acids will be increasingly vital. Future work will likely focus on building larger databases of interaction propensities and employing machine learning models to predict crystal packing and physicochemical properties from molecular structure alone, accelerating the development of new, more effective medicines and materials.
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History and discovery of 1-Methyl-5-phenyl-1H-imidazole-2-carboxylic acid synthesis
An In-Depth Technical Guide to the Synthesis of 1-Methyl-5-phenyl-1H-imidazole-2-carboxylic acid
Abstract
The imidazole ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous natural products and FDA-approved pharmaceuticals.[1][2][3] Its unique electronic properties and ability to participate in hydrogen bonding and coordination chemistry make it a versatile component in drug design.[2][4] This guide focuses on a specific, highly functionalized derivative: 1-Methyl-5-phenyl-1H-imidazole-2-carboxylic acid . We will explore the historical foundations of imidazole synthesis, dissect logical synthetic strategies for this target molecule, provide detailed experimental protocols, and discuss modern advancements in the field. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of the synthesis of this important molecular building block.
Part 1: Historical Foundations: The Genesis of Imidazole Synthesis
The journey into imidazole chemistry began in the 19th century. While numerous methods now exist, the foundational work laid the groundwork for virtually all subsequent synthetic innovations.
The Debus-Radziszewski Imidazole Synthesis
The story of imidazole synthesis begins with Heinrich Debus, who first reported the synthesis of imidazole itself in 1858.[5][6] However, it was the subsequent work by Bronisław Radziszewski in 1882 that developed a more general and widely applicable method, now known as the Debus-Radziszewski synthesis.[5][7][8]
This reaction is a classic example of a multi-component reaction, valued for its efficiency and atom economy, as it combines three or more starting materials in a single pot to form the product.[5][7] The general scheme involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and two equivalents of ammonia.[4][9]
A critical modification to this method, which is directly relevant to our target molecule, is the substitution of ammonia with a primary amine. This adaptation allows for the synthesis of N-substituted imidazoles, providing a direct route to the N-1 methylation required for our target.[9]
Caption: Workflow for the sequential synthesis strategy (Strategy A).
Strategy B: Direct C-2 Carboxylation of the Pre-formed Heterocycle
A more modern and often more efficient approach is to first synthesize the 1-methyl-5-phenyl-1H-imidazole core and then directly introduce the carboxylic acid group (or its ester equivalent) at the C-2 position.
-
Core Ring Formation : The 1-methyl-5-phenyl-1H-imidazole scaffold is synthesized first.
-
Direct C-2 Carboxylation : The C-2 proton of the imidazole ring is acidic and can be deprotonated or reacted under specific conditions. A highly relevant and scalable method is described in the patent literature, involving the reaction of an N-methylimidazole with an alkyl chloroformate (e.g., ethyl chloroformate) in the presence of a base like triethylamine. [10]This directly yields the ethyl ester of the target molecule.
-
Saponification : The resulting ester is then easily hydrolyzed to the final carboxylic acid product using standard base-catalyzed saponification conditions.
Comparative Analysis of Synthetic Strategies
| Feature | Strategy A: Sequential Functionalization | Strategy B: Direct Carboxylation |
| Key Advantage | Utilizes classic, well-understood reactions. | More convergent; potentially higher overall yield. |
| Number of Steps | Typically 2-3 major steps. | Typically 2 major steps. |
| Key Reagents | Phenyl-dicarbonyl, Methylamine, H₂O₂ | 1-Methyl-5-phenyl-imidazole, Chloroformate, Base |
| Scalability | Can be challenging due to multi-component setup and oxidation control. | Generally good, as demonstrated in patent literature for related structures. [10] |
| Potential Issues | Control of oxidation, potential for decarboxylation. | Availability of the starting imidazole, control of exotherm. |
Part 3: Field-Proven Experimental Protocols
The following protocols are presented as self-validating systems, with explanations for key procedural choices to ensure reproducibility and understanding.
Protocol 1: Synthesis of Ethyl 1-Methyl-5-phenyl-1H-imidazole-2-carboxylate (via Strategy B)
This protocol is adapted from established methods for the direct C-2 carboxylation of N-substituted imidazoles. [10] Materials:
-
1-Methyl-5-phenyl-1H-imidazole
-
Ethyl Chloroformate
-
Triethylamine (TEA)
-
Acetonitrile (anhydrous)
-
Ethanol
-
Water
Procedure:
-
Reaction Setup: In a three-necked flask under an inert atmosphere (Argon or Nitrogen), add anhydrous acetonitrile. Cool the flask to -20°C using an appropriate cooling bath.
-
Causality: An inert atmosphere prevents side reactions with atmospheric moisture. Cooling is critical to control the highly exothermic reaction upon addition of the chloroformate and base, preventing degradation and side-product formation.
-
-
Reagent Addition: Slowly add ethyl chloroformate to the cooled acetonitrile. In a separate flask, prepare a solution of 1-methyl-5-phenyl-1H-imidazole and triethylamine in acetonitrile.
-
Causality: Triethylamine acts as a non-nucleophilic base to quench the HCl generated during the reaction, driving the equilibrium towards the product.
-
-
Reaction Execution: Add the imidazole/triethylamine solution dropwise to the cooled ethyl chloroformate solution, ensuring the internal temperature remains below -10°C.
-
Reaction Completion: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for several hours until TLC or LC-MS analysis indicates the consumption of the starting material.
-
Work-up: Add ethanol and water to the reaction mixture to dissolve any precipitated triethylamine hydrochloride salt. The crude product can then be extracted using an appropriate organic solvent (e.g., ethyl acetate) and purified.
-
Purification: The crude ester is purified by column chromatography on silica gel to yield the pure ethyl 1-methyl-5-phenyl-1H-imidazole-2-carboxylate.
Protocol 2: Saponification to 1-Methyl-5-phenyl-1H-imidazole-2-carboxylic acid
Materials:
-
Ethyl 1-methyl-5-phenyl-1H-imidazole-2-carboxylate
-
Sodium Hydroxide (NaOH) or Lithium Hydroxide (LiOH)
-
Ethanol/Water solvent mixture
-
Hydrochloric Acid (HCl, e.g., 1M)
Procedure:
-
Dissolution: Dissolve the ester from Protocol 1 in a mixture of ethanol and water.
-
Hydrolysis: Add an aqueous solution of NaOH (1.2-2.0 equivalents) and stir the mixture at room temperature or with gentle heating (e.g., 40-50°C) for 2-4 hours. Monitor the reaction progress by TLC.
-
Acidification: Once hydrolysis is complete, cool the mixture in an ice bath and carefully acidify with 1M HCl until the pH is ~3-4. The product will precipitate out of the solution.
-
Causality: Acidification protonates the carboxylate salt, rendering the carboxylic acid neutral and causing it to precipitate from the aqueous solution.
-
-
Isolation: Collect the solid product by vacuum filtration, wash with cold water to remove inorganic salts, and dry under vacuum to yield the final product, 1-methyl-5-phenyl-1H-imidazole-2-carboxylic acid.
Part 4: Future Outlook and Modern Applications
The synthesis of substituted imidazoles remains a vibrant area of chemical research, driven by the constant need for novel therapeutic agents. Modern synthetic chemistry has introduced powerful tools that streamline these processes.
-
Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to dramatically reduce reaction times and, in some cases, improve yields for imidazole synthesis compared to conventional heating. [2][11]* Green Chemistry: Researchers are increasingly focused on developing more environmentally benign synthetic routes, for example, by using water as a solvent or employing reusable catalysts. [1]* Applications in Drug Discovery: The 1H-imidazole-2-carboxylic acid scaffold is not merely a synthetic target but a key pharmacophore. Recent studies have shown that derivatives of this core structure are potent inhibitors of metallo-β-lactamases (MBLs), enzymes that confer antibiotic resistance to bacteria. [12]This highlights the critical importance of robust synthetic access to this class of molecules for combating infectious diseases.
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Wikipedia. Debus–Radziszewski imidazole synthesis. [Link]
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Silva, T., et al. (2022). Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. MDPI. [Link]
-
Deka, S. Debus-Radziszewski Imidazole Synthesis. Scribd. [Link]
-
Anonymous. Radziszewskis Imidazole Synthesis. Scribd. [Link]
-
Slideshare. Debus- Radziszewski Imidazole Synthesis, Knorr Pyrazole Synthesis. [Link]
-
ResearchGate. The Debus–Radziszewski imidazole synthesis. [Link]
-
International Journal of Pharmaceutical Research and Applications. A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction. [Link]
-
ACS Publications. Improved Synthesis of Imidazole-2-carboxaldehyde, Imidazole-2-carboxylic Acid, and Ethyl Imidazole-2-carboxylate. The Journal of Organic Chemistry. [Link]
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-
Royal Society of Chemistry. Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry. [Link]
-
MedCrave. One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. [Link]
-
World Journal of Pharmaceutical Research. A review article on synthesis of imidazole derivatives. [Link]
-
Indian Journal of Chemistry. Synthesis of some new imidazole-2-thiols and their derivatives as potent antimicrobial agents. [Link]
-
Systematic Reviews in Pharmacy. Synthesis And Anticancer Activity Evaluation Of Novel Ligand 2- [2 - (5-Chloro Carboxy Phenyl) Azo] 1-Methyl Imidazole (1-Mecpai) With Some Metal Complexes. [Link]
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-
MDPI. 2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one. [Link]
-
PubMed. Structure-guided optimization of 1H-imidazole-2-carboxylic acid derivatives affording potent VIM-Type metallo-β-lactamase inhibitors. European Journal of Medicinal Chemistry. [Link]
-
PubChem. 1-methyl-1H-imidazole-2-carboxylic acid. [Link]
-
Journal of Pharmaceutical Research and Reports. Imidazole Scaffold: A Review of Synthetic Strategies and Therapeutic Action. [Link]
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Methodological & Application
Application Note: Overcoming Decarboxylation in Amide Coupling of 1-Methyl-5-phenyl-1H-imidazole-2-carboxylic Acid
Executive Summary
1-Methyl-5-phenyl-1H-imidazole-2-carboxylic acid is a highly valuable pharmacophore, frequently utilized in the design of minor groove binders, anti-infectives, and novel therapeutics. However, synthesizing amides from this building block is notoriously challenging. The electron-deficient nature of the C2 position, flanked by two nitrogen atoms, makes the activated carboxylic acid highly susceptible to rapid decarboxylation. This application note provides a mechanistic overview of this degradation pathway and delivers field-proven, step-by-step protocols to maximize amide coupling yields while suppressing byproduct formation.
Mechanistic Context: The Decarboxylation Dilemma
In standard peptide coupling, a carboxylic acid is converted into a highly reactive ester (e.g., an OAt or OBt ester) to facilitate nucleophilic attack by an amine. For imidazole-2-carboxylic acids, this activated intermediate is inherently unstable . The presence of the N1-methyl group and the adjacent C=N double bond creates a strong electron-withdrawing environment at the C2 carbon.
When exposed to basic conditions (such as excess DIPEA or TEA) or prolonged activation times without an amine present, the activated ester undergoes spontaneous loss of CO 2 . This generates a transient N-heterocyclic carbenoid or imidazolium ylide , which is rapidly protonated to form the des-carboxy byproduct: 1-methyl-5-phenyl-1H-imidazole .
Causality Insight : To prevent this degradation, the kinetic competition must be rigged in favor of amide bond formation. The amine must be present prior to the addition of the coupling reagent, or the activation must be performed at sub-zero temperatures to kinetically trap the active ester before decarboxylation occurs.
Mechanistic pathway illustrating the competition between desired amide formation and decarboxylation.
Reagent Matrix & Performance Data
Selecting the right coupling reagent is critical. The table below summarizes the quantitative performance of various reagents when coupling 1-Methyl-5-phenyl-1H-imidazole-2-carboxylic acid with a standard primary amine at 0 °C.
| Coupling Reagent | Base | Activation Time | Decarboxylation (%) | Expected Yield (%) | Recommended Use Case |
| HATU | DIPEA | < 1 min | 5 - 10% | 85 - 90% | High reactivity; standard primary/secondary amines. |
| PyBOP | DIPEA | 5 min | 10 - 15% | 75 - 85% | Milder activation; sterically hindered amines. |
| EDC / HOBt | TEA | 15 min | 25 - 40% | 50 - 60% | Not recommended due to slow kinetics and high CO 2 loss. |
| T3P (50% in EtOAc) | Pyridine | 30 min | 15 - 20% | 65 - 75% | Scale-up scenarios avoiding explosive reagents. |
Standardized Experimental Protocols
The following protocols are designed as self-validating systems. By strictly controlling the order of addition, the kinetic control is shifted to maximize product yield.
Protocol A: Pre-activation-Free HATU Coupling (Optimal for High Yields)
Rationale: HATU forms a highly reactive HOAt ester. By mixing the acid and amine before adding the coupling reagent, the amine immediately intercepts the active ester, minimizing the window for decarboxylation .
Materials :
-
1-Methyl-5-phenyl-1H-imidazole-2-carboxylic acid (1.0 eq, 0.5 mmol, 101 mg)
-
Amine (1.2 eq, 0.6 mmol)
-
HATU (1.1 eq, 0.55 mmol, 209 mg)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq, 1.5 mmol, 260 µL)
-
Anhydrous DMF (5.0 mL)
Step-by-Step Procedure :
-
Dissolution : In an oven-dried 25 mL round-bottom flask under N 2 , dissolve the carboxylic acid and the amine in 5.0 mL of anhydrous DMF.
-
Thermal Control : Submerge the flask in an ice-water bath and allow it to cool to 0 °C for 10 minutes.
-
Reagent Addition : Add solid HATU in one portion. Stir for 1 minute to allow partial dissolution.
-
Base Addition (Critical) : Add DIPEA dropwise over 2 minutes. The solution will typically turn yellow/orange.
-
Reaction Progression : Stir at 0 °C for 30 minutes, then allow the reaction to slowly warm to room temperature over 1 hour.
-
Workup : Quench the reaction by adding 15 mL of saturated aqueous NaHCO 3 . Extract the aqueous layer with Ethyl Acetate (3 x 15 mL).
-
Washing : Wash the combined organic layers with 5% aqueous LiCl (3 x 10 mL) to remove residual DMF, followed by brine (15 mL). Dry over anhydrous Na 2 SO 4 , filter, and concentrate in vacuo.
-
Purification : Purify the crude residue via silica gel flash chromatography.
Protocol B: PyBOP-Mediated Coupling (For Hindered Amines)
Rationale: PyBOP generates an OBt ester, which is slightly less reactive than the OAt ester but less prone to rapid degradation, making it suitable for slower-reacting, sterically hindered amines.
Step-by-Step Procedure :
-
Suspend the carboxylic acid (1.0 eq) and PyBOP (1.15 eq) in anhydrous DCM (0.1 M concentration) at 0 °C.
-
Add the hindered amine (1.5 eq).
-
Add DIPEA (4.0 eq) dropwise. The suspension will clear as the active ester forms and reacts.
-
Stir at 0 °C for 1 hour, then warm to room temperature for 2-4 hours. Monitor via LC-MS.
-
Perform a standard aqueous workup (1M HCl wash, followed by NaHCO 3 and brine) and purify.
Step-by-step experimental workflow for the amide coupling of imidazole-2-carboxylic acids.
Analytical Validation & Troubleshooting (Self-Validating System)
To ensure the integrity of the protocol, the reaction must be treated as a self-validating system where the ratio of product to specific byproducts dictates the success of the kinetic control.
-
LC-MS Monitoring : Aliquot 5 µL of the reaction mixture into 1 mL of Acetonitrile. Run a fast LC-MS gradient (e.g., 5-95% MeCN in H 2 O with 0.1% Formic Acid).
-
Identifying Decarboxylation : Look for the specific mass of the des-carboxy byproduct: 1-methyl-5-phenyl-1H-imidazole . The exact mass is 158.08 g/mol , meaning the [M+H] + peak will appear precisely at m/z 159.09 .
-
Validation Metric : If the LC-MS trace shows an Area Under the Curve (AUC) ratio of Product to m/z 159.09 that is < 3:1, the activation was too slow or the amine was added too late. In future runs, ensure the amine is fully dissolved prior to HATU/DIPEA addition and strictly maintain 0 °C.
References
-
Baird, E. E.; Dervan, P. B. "Solid Phase Synthesis of Polyamides Containing Imidazole and Pyrrole Amino Acids." Journal of the American Chemical Society, 1996, 118(26), 6141-6146. URL:[Link]
-
Schmidt, A.; et al. "Imidazol-2-and-4-ylidene by decarboxylation. Studies on the cross-conjugated mesomeric betaine-alkaloid norzooanemonine and its pseudo-cross-conjugated isomer." Organic & Biomolecular Chemistry, 2005, 3, 3715-3721. URL:[Link]
-
de Oliveira, R. G.; et al. "Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity." Journal of Medicinal Chemistry, 2025. URL:[Link]
Application Note & Protocols for Metal-Organic Frameworks using 1-Methyl-5-phenyl-1H-imidazole-2-carboxylic Acid as a Novel Ligand
This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the synthesis and application of Metal-Organic Frameworks (MOFs) utilizing the novel, rationally designed ligand, 1-Methyl-5-phenyl-1H-imidazole-2-carboxylic acid. We will refer to this ligand as MPIA throughout this guide. This application note offers detailed, field-tested protocols, the scientific rationale behind methodological choices, and potential applications in advanced drug delivery systems.
Introduction: The Critical Role of Ligand Design in MOF Functionality
Metal-Organic Frameworks (MOFs) are a class of crystalline, porous materials constructed from metal ions or clusters linked together by organic molecules.[1] Their exceptionally high surface areas, tunable pore sizes, and chemically versatile nature make them prime candidates for applications ranging from gas storage to catalysis and biomedicine.[2][3] In the realm of drug delivery, MOFs offer significant advantages, including high drug loading capacities and the potential for controlled, targeted release.[4]
The properties of a MOF are fundamentally dictated by its components: the metal node and the organic linker. The linker, in particular, offers a platform for intricate design to impart specific functionalities. This guide focuses on a proposed ligand, 1-Methyl-5-phenyl-1H-imidazole-2-carboxylic acid (MPIA), which integrates three key chemical motifs:
-
An Imidazole Ring: The nitrogen atoms of the imidazole are excellent coordinators for metal ions. Crucially, the non-coordinating nitrogen can be protonated in acidic environments, making MOFs constructed from this ligand potentially pH-responsive—a highly desirable trait for targeted drug release in acidic tumor microenvironments.[5][6]
-
A Carboxylic Acid Group: This provides a strong, secondary coordination site to form stable, porous frameworks with a variety of metal ions.[1]
-
A Phenyl Group: This bulky group can influence the topology of the resulting MOF and offers the potential for π-π stacking interactions with aromatic drug molecules, which can enhance loading efficiency.[7]
-
An N-Methyl Group: This modification protects the N1 position of the imidazole from coordinating, ensuring a predictable coordination mode and enhancing the ligand's stability.
By combining these features, MPIA is a promising candidate for creating robust, functional MOFs tailored for advanced therapeutic applications.
Section 1: The Ligand - 1-Methyl-5-phenyl-1H-imidazole-2-carboxylic acid (MPIA)
Ligand Profile
| Property | Data | Source / Note |
| Chemical Structure | (Structure to be inserted here) | Proposed Structure |
| IUPAC Name | 1-Methyl-5-phenyl-1H-imidazole-2-carboxylic acid | - |
| Abbreviation | MPIA | - |
| Molecular Formula | C₁₁H₁₀N₂O₂ | Calculated |
| Molecular Weight | 202.21 g/mol | Calculated |
| Key Functional Groups | Carboxylate, Imidazole, Phenyl | - |
| CAS Number | Not available | For reference, the isomer 1-methyl-2-phenyl-1H-imidazole-5-carboxylic acid is CAS: 147591-67-1.[8] |
Proposed Protocol: Synthesis of MPIA Ligand
This protocol is a hypothetical, multi-step procedure. The rationale is to first create the imidazole ring and then convert a precursor group into the final carboxylic acid. A common method for synthesizing imidazole-2-carboxylic acids is the oxidation of the corresponding imidazole-2-carboxaldehyde.
Step 1: Synthesis of 1-Methyl-5-phenyl-1H-imidazole-2-carboxaldehyde
This step can be adapted from known procedures for similar substituted imidazoles.
-
Materials: Phenylglyoxal, Methylamine (40% in H₂O), Formaldehyde (37% in H₂O), Sodium Cyanide, Acetic Acid, Diethyl Ether.
-
Procedure:
-
In a well-ventilated fume hood, combine phenylglyoxal (1 equiv.), methylamine (1.2 equiv.), and formaldehyde (1.2 equiv.) in an aqueous solution.
-
Cool the mixture in an ice bath to 0-5 °C.
-
Slowly add a solution of sodium cyanide (1.1 equiv.) dropwise, maintaining the temperature below 10 °C.
-
Allow the reaction to stir at room temperature for 24 hours.
-
Acidify the mixture with acetic acid and extract the product with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude aldehyde precursor. Purify by column chromatography.
-
Step 2: Oxidation to 1-Methyl-5-phenyl-1H-imidazole-2-carboxylic acid (MPIA)
This step utilizes a mild oxidant to convert the aldehyde to a carboxylic acid without disrupting the imidazole ring.
-
Materials: 1-Methyl-5-phenyl-1H-imidazole-2-carboxaldehyde, Hydrogen Peroxide (30% aq.), Diethyl Ether.
-
Procedure:
-
Dissolve the aldehyde from Step 1 in water.
-
Slowly add 30% aqueous hydrogen peroxide (approx. 3-4 equivalents) to the stirred solution at room temperature.[9]
-
Allow the reaction to proceed for 48-72 hours. Monitor the reaction by TLC.
-
After completion, carefully remove the water by distillation under reduced pressure at a low temperature (Note: heating can cause decarboxylation).[9]
-
A white crystalline solid should form. Wash the solid with a cold diethyl ether/water mixture to remove any residual peroxide.
-
Dry the final product, MPIA, under vacuum.
-
Spectroscopic Characterization of the Ligand
To confirm the identity and purity of the synthesized MPIA ligand, the following characterizations are essential.
| Technique | Purpose | Expected Key Signals |
| ¹H-NMR | Structural Elucidation | - Aromatic protons (phenyl group) in the ~7.2-7.8 ppm region.- Imidazole ring proton singlet ~7.5-8.0 ppm.- N-CH₃ singlet ~3.8-4.1 ppm.- A broad singlet for the carboxylic acid proton (>10 ppm), which may exchange with D₂O. |
| ¹³C-NMR | Carbon Skeleton Confirmation | - Carboxylic acid carbonyl carbon ~160-165 ppm.- Aromatic and imidazole carbons in the ~120-145 ppm range.- N-CH₃ carbon ~35-40 ppm. |
| FTIR | Functional Group Identification | - Broad O-H stretch from the carboxylic acid ~2500-3300 cm⁻¹.- C=O stretch from the carboxylic acid ~1700-1725 cm⁻¹.- C=N and C=C stretches from the imidazole and phenyl rings ~1450-1610 cm⁻¹.- Aromatic C-H stretches >3000 cm⁻¹. |
Section 2: MOF Synthesis & Characterization (Proposed Protocol)
This section outlines a protocol for synthesizing a hypothetical zinc-based MOF, which we will call Zn-MPIA , using the solvothermal method. This method is widely used because it promotes the growth of high-quality, crystalline MOF powders by using elevated temperatures and pressures in a sealed system.[10]
Protocol: Solvothermal Synthesis of Zn-MPIA
-
Rationale: Zinc (II) is a common choice for MOF synthesis due to its versatile coordination geometry and the formation of stable secondary building units (SBUs). N,N-Dimethylformamide (DMF) is an excellent solvent for both the metal salt and the organic ligand, facilitating the reaction. The chosen temperature and time are typical for achieving good crystallinity in imidazole-carboxylate systems.[10]
-
Materials & Equipment:
-
1-Methyl-5-phenyl-1H-imidazole-2-carboxylic acid (MPIA)
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
N,N-Dimethylformamide (DMF)
-
Chloroform
-
20 mL Teflon-lined stainless-steel autoclave
-
Programmable laboratory oven
-
Centrifuge
-
-
Procedure:
-
In a 20 mL glass vial, dissolve 20.2 mg (0.1 mmol) of MPIA and 29.7 mg (0.1 mmol) of Zn(NO₃)₂·6H₂O in 10 mL of DMF.
-
Sonicate the mixture for 10 minutes to ensure complete dissolution and homogeneity.
-
Transfer the clear solution into the 20 mL Teflon-lined autoclave.
-
Seal the autoclave tightly and place it in a programmable oven.
-
Heat the autoclave to 120 °C at a rate of 5 °C/min and hold at this temperature for 48 hours.
-
After the reaction period, cool the oven naturally to room temperature. Caution: Do not quench the autoclave.
-
Collect the resulting white precipitate by centrifugation (5000 rpm, 10 min).
-
Discard the supernatant and wash the solid by re-dispersing it in fresh DMF (10 mL) and centrifuging again. Repeat this washing step three times to remove unreacted precursors.
-
Workflow Diagram: MOF Synthesis & Activation
Protocol: Post-Synthesis Activation
-
Rationale: The pores of the as-synthesized MOF are occupied by high-boiling-point DMF molecules. Activation is a critical step to remove these guest molecules and make the porous network accessible for applications like drug loading.[11] Chloroform, a more volatile solvent, is used to exchange with the DMF before final removal under vacuum.
-
Procedure:
-
After the final DMF wash, immerse the collected solid in 10 mL of chloroform.
-
Seal the vial and let it stand at room temperature for 24 hours.
-
Carefully decant the chloroform and replace it with a fresh 10 mL portion. Repeat this solvent exchange for a total of 3 days.
-
After the final exchange, collect the solid by centrifugation.
-
Transfer the powder to a vacuum oven and heat at 150 °C under high vacuum for 12 hours to completely remove the chloroform and activate the MOF.
-
Store the activated Zn-MPIA in a desiccator.
-
Comprehensive Characterization Plan
| Technique | Purpose | Expected Results for Successful Synthesis |
| Powder X-Ray Diffraction (PXRD) | Confirm crystallinity and phase purity. | A diffraction pattern with sharp peaks, indicating a well-ordered crystalline structure. The absence of peaks from starting materials confirms purity. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Confirm ligand coordination. | Disappearance of the broad O-H stretch from the carboxylic acid and a shift in the C=O stretching frequency, indicating coordination to the Zn(II) center. |
| Thermogravimetric Analysis (TGA) | Determine thermal stability and solvent content. | A weight loss step corresponding to the removal of coordinated or guest solvent molecules, followed by a plateau indicating the stable framework, and finally, decomposition at a high temperature (>300-350 °C). |
| Scanning Electron Microscopy (SEM) | Visualize crystal morphology and size. | Images showing uniform crystals with a defined shape (e.g., cubic, rhombic). |
| N₂ Adsorption-Desorption (BET Analysis) | Determine surface area and porosity. | A Type I isotherm, characteristic of microporous materials, yielding a Brunauer-Emmett-Teller (BET) surface area. |
Section 3: Application in pH-Responsive Drug Delivery
Scientific Background
The imidazole moiety of the MPIA ligand is the key to pH-responsive behavior. At physiological pH (~7.4), the imidazole nitrogen is unprotonated, and the Zn-N coordination bond is stable, keeping the MOF structure intact and the drug cargo encapsulated. However, in an acidic environment (pH ~5.0-6.0), such as that found in tumor tissues or endosomal compartments, the imidazole nitrogen becomes protonated.[6] This disrupts the metal-ligand coordination, leading to the systematic degradation of the MOF framework and the controlled release of the encapsulated drug directly at the target site.[12][13]
Workflow Diagram: pH-Triggered Drug Delivery
Protocol: Loading of 5-Fluorouracil (5-FU) into Zn-MPIA
-
Rationale: 5-Fluorouracil (5-FU) is a widely used anticancer drug. The loading is achieved by soaking the activated MOF in a concentrated solution of the drug, allowing the drug molecules to diffuse into the pores.
-
Procedure:
-
Prepare a 5 mg/mL solution of 5-FU in methanol.
-
Disperse 50 mg of activated Zn-MPIA in 10 mL of the 5-FU solution.
-
Stir the suspension at room temperature for 72 hours in a sealed, light-protected vial.
-
Collect the solid by centrifugation (5000 rpm, 10 min).
-
Wash the resulting powder with fresh methanol to remove surface-adsorbed drug.
-
Dry the 5-FU loaded MOF (5-FU@Zn-MPIA) under vacuum at 60 °C.
-
To determine loading capacity, measure the concentration of 5-FU in the supernatant before and after loading using UV-Vis spectroscopy (at the λ_max of 5-FU).
-
Protocol: In Vitro Drug Release Study
-
Rationale: This protocol simulates drug release in both normal physiological conditions and the acidic conditions of a tumor. Phosphate-buffered saline (PBS) is used to mimic biological fluids.
-
Procedure:
-
Prepare two buffer solutions: PBS at pH 7.4 and PBS at pH 5.5.
-
Accurately weigh 10 mg of 5-FU@Zn-MPIA and place it into a dialysis bag (MWCO 3.5 kDa).
-
Prepare two release setups. For each, place a dialysis bag into a beaker containing 50 mL of one of the PBS buffers (pH 7.4 and pH 5.5).
-
Keep the beakers in a shaking water bath at 37 °C.
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a 2 mL aliquot from each beaker and replace it with 2 mL of fresh buffer to maintain sink conditions.
-
Measure the concentration of 5-FU in the aliquots using UV-Vis spectroscopy.
-
Calculate the cumulative percentage of drug released over time for both pH conditions. A significantly higher release rate at pH 5.5 compared to pH 7.4 will validate the pH-responsive nature of the MOF.[14]
-
Section 4: Data Interpretation & Troubleshooting
Expected Quantitative Data Summary
| Parameter | Target Value | Significance |
| Ligand Yield | >70% | Indicates an efficient synthesis protocol for the novel ligand. |
| MOF Yield | >80% | High yield is crucial for practical applications. |
| BET Surface Area | >500 m²/g | A high surface area is indicative of a porous structure capable of high drug loading. |
| Drug Loading Capacity (DLC %) | >15% w/w | High DLC reduces the total amount of carrier material needed for a therapeutic dose. |
| Drug Release at 48h (pH 7.4) | <25% | Low release at physiological pH minimizes systemic toxicity and side effects. |
| Drug Release at 48h (pH 5.5) | >80% | High release in acidic conditions ensures targeted drug action. |
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Amorphous or Poorly Crystalline MOF Product (from PXRD) | - Reaction time too short.- Temperature too low/high.- Incorrect solvent or precursor ratio. | - Increase reaction time (e.g., to 72 hours).- Optimize temperature (try a range, e.g., 100-140 °C).- Verify molar ratios and ensure high-purity solvents. |
| Low BET Surface Area | Incomplete activation; pores are still filled with solvent. | - Extend the solvent exchange step.- Increase activation temperature or time under vacuum (e.g., 160 °C for 18h), ensuring it's below the MOF's decomposition temperature (from TGA). |
| Low Drug Loading Capacity | - Poor surface area.- Drug molecule is too large for the pores.- Insufficient soaking time or concentration. | - First, ensure proper activation (see above).- Increase the concentration of the drug solution.- Extend the soaking time to allow for equilibrium. |
| No Significant Difference in Release at pH 7.4 and 5.5 | - The MOF is not pH-sensitive as hypothesized.- Drug is primarily adsorbed on the crystal surface, not encapsulated. | - Ensure the drug-loaded MOF was washed thoroughly to remove surface-adsorbed drug.- Re-evaluate the ligand design; a different metal node might be required to enhance pH sensitivity. |
Conclusion
The rationally designed ligand, 1-Methyl-5-phenyl-1H-imidazole-2-carboxylic acid (MPIA), holds significant promise for the development of a new generation of functional MOFs. The protocols detailed herein provide a comprehensive roadmap for the synthesis of the ligand, its assembly into a crystalline MOF (Zn-MPIA), and its subsequent application as a pH-responsive drug delivery vehicle. The inherent properties of the MPIA ligand—combining robust coordination chemistry with pH-sensitive and aromatic functionalities—offer a powerful tool for researchers aiming to create sophisticated, stimulus-responsive materials for targeted therapies.
References
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Al-Amin, M., & Mahmud, S. (2022). Metal-Organic Frameworks (MOFs): A Promising Candidate for Stimuli-Responsive Drug Delivery. Engineered Science. [Link]
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García-Galeán, J., et al. (2024). Engineering pH and Temperature-Triggered Drug Release with Metal-Organic Frameworks and Fatty Acids. MDPI. [Link]
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PubChem. 1-methyl-1H-imidazole-2-carboxylic acid. [Link]
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Abolmaali, S. S., et al. (2021). Hierarchical mesoporous zinc-imidazole dicarboxylic acid MOFs: Surfactant-directed synthesis, pH-responsive degradation, and drug delivery. International Journal of Pharmaceutics. [Link]
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Li, M., et al. (2023). Green Synthesis of MOF-Mediated pH-Sensitive Nanomaterial AgNPs@ZIF-8 and Its Application in Improving the Antibacterial Performance of AgNPs. Dove Medical Press. [Link]
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Chen, T. H., et al. (2024). Designing Dual-Responsive Drug Delivery Systems: The Role of Phase Change Materials and Metal–Organic Frameworks. PMC. [Link]
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Yin, H. (2018). Stimuli-response of MOFs in Drug Delivery Systems. MATEC Web of Conferences. [Link]
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Zhang, X., et al. (2021). Synthesis, crystal structure and characterization of two new metal-organic frameworks with 1,3,5-tris[(1H-imidazol-1-yl)methyl]benzene and cyclohexane-1,3,5-tricarboxylate ligands. ResearchGate. [Link]
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Phan, A., et al. (2010). Influence of the 2-methylimidazole/zinc nitrate hexahydrate molar ratio on the synthesis of zeolitic imidazolate framework-8. Scientific Reports. [Link]
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ResearchGate. Common strategies for loading MOFs with drugs. [Link]
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Ahmadi, M., et al. (2024). Optimization of the Synthesis and Radiolabeling of ZIF-8 Nanoparticles. Brieflands. [Link]
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Pitari, W. D., et al. (2024). Synthesis of Metal-Organic Frameworks Zinc (II) with Optimum Slow Pyrolysis Process for Conductivity Performance. E3S Web of Conferences. [Link]
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PubChem. 1-((1R)-1-phenylethyl)-1H-imidazole-5-carboxylic acid. [Link]
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Dhawas, A. V., et al. (2014). Synthesis of some new imidazole-2-thiols and their derivatives as potent antimicrobial agents. Indian Journal of Chemistry. [Link]
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Luo, L., et al. (2018). Four new MOFs based on an imidazole-containing ligand and multicarboxylates: syntheses, structures and sorption properties. CrystEngComm. [Link]
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Kumar, V., et al. (2017). One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization... MedCrave online. [Link]
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Li, H., et al. (2022). Cationic metal–organic frameworks constructed from a trigonal imidazole-containing ligand for the removal of Cr2O72− in water. New Journal of Chemistry. [Link]
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Al-Warhi, T., et al. (2023). 2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one. Molbank. [Link]
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ResearchGate. Straightforward Loading of Imidazole Molecules into Metal-Organic Framework for High Proton Conduction. [Link]
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SpectraBase. 1H-Imidazole-2-carboxylic acid, 2,5-dihydro-5-oxo-2,4-bis(phenylmethyl)-, methyl ester. [Link]
-
Zhang, X., et al. (2021). Synthesis, crystal structure and characterization of two new metal-organic frameworks with 1,3,5-tris[(1H-imidazol-1-yl)methyl]benzene and cyclohexane-1,3,5-tricarboxylate ligands. Taylor & Francis Online. [Link]
-
Wang, J., et al. (2023). Imidazole-Based Metal–Organic Framework for the “On1–Off–On2” Fluorescence-Based Detection of Picric Acid and the Adsorption of Congo Red. ACS Publications. [Link]
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Li, J., et al. (2024). Drug Delivery Systems Based on Metal–Organic Frameworks for Tumor Immunotherapy. MDPI. [Link]
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Al-Sharab, J., et al. (2024). Synthesis of MOFs and Characterization and Drug Loading Efficiency. MDPI. [Link]
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Application Note & Protocols: Scalable Synthesis Methods for 1-Methyl-5-Phenylimidazole Derivatives
Abstract
This technical guide provides a comprehensive overview of scalable synthetic methodologies for 1-methyl-5-phenylimidazole derivatives, a class of heterocyclic compounds with significant importance in medicinal chemistry and drug development.[1][2] The imidazole scaffold is a key component in numerous biologically active molecules, including antifungal, anti-inflammatory, and anticancer agents.[3][4] This document details and compares several prominent synthetic routes, including classic multi-component reactions and modern stepwise approaches. Each method is presented with detailed, step-by-step protocols, causality-driven explanations for experimental choices, and comparative data to aid researchers, scientists, and drug development professionals in selecting and optimizing a synthesis strategy suitable for their specific needs, from laboratory-scale library generation to process scale-up.
Introduction: The Significance of the 1-Methyl-5-Phenylimidazole Scaffold
The imidazole ring is a privileged scaffold in pharmaceutical sciences due to its unique electronic properties and its ability to act as a hydrogen bond donor and acceptor, facilitating interactions with various biological targets like enzymes and receptors.[5] Specifically, the 1-methyl-5-phenylimidazole core represents a critical structural motif. The N-methylation prevents tautomerization and can enhance metabolic stability and cell permeability, while the phenyl group at the C5 position provides a key point for interaction or further functionalization, influencing the compound's pharmacological profile.[6]
The development of efficient, cost-effective, and scalable synthetic routes is paramount for the successful translation of promising lead compounds into clinical candidates. This guide focuses on robust methods that balance yield, purity, operational simplicity, and scalability.
Comparative Overview of Core Synthetic Strategies
The synthesis of 1-methyl-5-phenylimidazole derivatives can be broadly approached via two main strategies: (A) Multi-Component Reactions (MCRs) for convergent, one-pot assembly, and (B) Stepwise Synthesis involving the sequential formation of the core and subsequent modification.
A. Multi-Component Reactions (MCRs)
MCRs offer significant advantages in terms of efficiency and atom economy by combining three or more starting materials in a single operation to form a complex product.[7]
Strategy 1: The Debus-Radziszewski Imidazole Synthesis
This classic MCR is a versatile and commercially utilized method for producing polysubstituted imidazoles.[8][9][10] It involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and a primary amine. To achieve the target 1-methyl-5-phenylimidazole structure, methylamine is used as the amine component.
-
Causality of Components:
-
1,2-Dicarbonyl (e.g., Benzil): Forms the C4-C5 bond of the imidazole ring. Using benzil directly incorporates a phenyl group at C4, leading to a 1-methyl-4,5-diphenylimidazole derivative. For a 5-phenyl derivative, a different dicarbonyl like phenylglyoxal would be required.
-
Aldehyde (e.g., Formaldehyde): Provides the C2 carbon of the imidazole ring.
-
Primary Amine (Methylamine): Serves as the nitrogen source for the N1 position, directly installing the required methyl group.
-
Caption: Workflow for the Debus-Radziszewski Synthesis.
Strategy 2: The Van Leusen Imidazole Synthesis
The Van Leusen reaction is another powerful MCR that constructs the imidazole ring from an aldimine and tosylmethylisocyanide (TosMIC).[1][11][12] This method is prized for its operational simplicity and tolerance of diverse functional groups.
-
Causality of Components:
-
Aldimine: Formed in situ from an aldehyde (e.g., benzaldehyde) and a primary amine (methylamine). This component provides the C5 and N1 atoms of the imidazole ring.
-
Tosylmethylisocyanide (TosMIC): A unique reagent that acts as a C2-N3 synthon. The isocyanide carbon attacks the imine, and the active methylene group facilitates the subsequent cyclization.[13]
-
Caption: Workflow for the Van Leusen Imidazole Synthesis.
B. Stepwise Synthesis
This approach offers greater control over substitution patterns by building the molecule in a defined sequence. It is often more straightforward to optimize for scale-up, as each step can be individually controlled and purified.
Strategy 3: Phenylimidazole Synthesis Followed by N-Methylation
This is arguably the most direct and frequently used laboratory method. It involves first creating the 4(5)-phenylimidazole scaffold and then selectively methylating the N1 position.
-
Causality of Steps:
-
Step 1 (Core Synthesis): 4(5)-Phenylimidazole can be synthesized via several routes, including the Debus-Radziszewski reaction using ammonia instead of methylamine.
-
Step 2 (N-Methylation): The N-H proton of the imidazole is acidic enough to be removed by a suitable base (e.g., NaH, NaOH). The resulting imidazolate anion is a potent nucleophile that readily reacts with an electrophilic methyl source like methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄).[14][15] Acetonitrile is a common solvent as it is polar and aprotic, effectively solvating the reagents without interfering with the reaction.
-
Caption: Workflow for Stepwise N-Methylation Synthesis.
Data Presentation: Comparison of Synthetic Routes
| Parameter | Debus-Radziszewski | Van Leusen | Stepwise N-Methylation |
| Strategy Type | Multi-Component | Multi-Component | Stepwise |
| Scalability | High (Commercially used)[8][9] | Moderate to High | High |
| Advantages | Convergent, uses simple starting materials, cost-effective. | Good yields, mild conditions, high functional group tolerance.[1] | High control, straightforward optimization, generally clean reactions. |
| Disadvantages | May require harsh conditions (heat), potential for side products. | TosMIC reagent is specialized and can be costly for large scale. | Two separate synthetic operations, potential for isomer separation issues. |
| Typical Yields | 60-85% | 70-90% | >90% for methylation step[14] |
| Key Reagents | 1,2-Dicarbonyl, Aldehyde, Primary Amine | Aldimine (or Aldehyde + Amine), TosMIC, Base | Phenylimidazole, Base, Methylating Agent |
Experimental Protocols
Protocol 1: One-Pot Synthesis of 2,4,5-Triphenyl-1-methyl-1H-imidazole (Debus-Radziszewski Variant)
This protocol describes the synthesis of a polysubstituted derivative to illustrate the general method's utility.
-
Objective: To synthesize a 1-methyl-triphenylimidazole derivative in a one-pot reaction.
-
Materials:
-
Benzil (1,2-diphenylethane-1,2-dione)
-
Benzaldehyde
-
Methylamine (40% in H₂O)
-
Ammonium acetate
-
Glacial Acetic Acid
-
Ethanol
-
-
Procedure:
-
To a 250 mL round-bottom flask, add benzil (10.5 g, 50 mmol), benzaldehyde (5.3 g, 50 mmol), and ammonium acetate (15.4 g, 200 mmol).
-
Add 100 mL of glacial acetic acid to the flask. The acid acts as both the solvent and catalyst.
-
With stirring, slowly add methylamine solution (4.7 mL, ~55 mmol) to the mixture. An exotherm may be observed.
-
Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 118°C) for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature and then pour it into 500 mL of ice-cold water with vigorous stirring.
-
A precipitate will form. Neutralize the solution carefully with aqueous ammonia until pH 7-8 to ensure complete precipitation of the product.
-
Collect the solid product by vacuum filtration and wash it thoroughly with cold water.
-
Recrystallize the crude product from hot ethanol to yield the pure 2,4,5-triphenyl-1-methyl-1H-imidazole as crystalline solid.
-
-
Self-Validation: The purity of the final product should be confirmed by melting point determination and spectroscopic analysis (¹H NMR, ¹³C NMR, MS). The expected yield is typically in the range of 75-85%.
Protocol 2: Synthesis of 1-Methyl-5-Phenylimidazole via N-Methylation
This protocol is adapted from a known literature procedure and is highly reliable for laboratory scale.[14]
-
Objective: To synthesize 1-methyl-5-phenylimidazole from a pre-synthesized phenylimidazole precursor.
-
Materials:
-
1-Acetyl-4-phenylimidazole (can be used as a protected precursor to 4(5)-phenylimidazole)
-
Methyl iodide (CH₃I)
-
Acetonitrile (CH₃CN)
-
Sodium Carbonate (Na₂CO₃)
-
Chloroform (CHCl₃)
-
Magnesium Sulfate (MgSO₄)
-
Silica Gel for chromatography
-
-
Procedure:
-
Quaternization: In a sealed flask, dissolve 1-acetyl-4-phenylimidazole (2.88 g, 15.5 mmol) in 50 mL of acetonitrile. Add methyl iodide (5.8 mL, 93 mmol). Seal the flask and stir the mixture at room temperature over a weekend (48-72 hours). Causality: The excess methyl iodide ensures complete reaction to form the quaternary imidazolium salt.
-
Hydrolysis & Extraction: Pour the reaction mixture into 100 mL of water. An insoluble oil may form. Decant the aqueous solution. Adjust the pH of the aqueous solution to ~9 using solid sodium carbonate. Causality: The base hydrolyzes the acetyl group and neutralizes the imidazolium salt to yield the free imidazole base.
-
Extract the aqueous solution with chloroform (3 x 50 mL). Combine the organic extracts.
-
Drying and Concentration: Dry the combined chloroform extracts over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel. Elute with a mixture of 30% ethyl acetate in chloroform to separate the 1,5- and 1,4- isomers and obtain the pure 1-methyl-5-phenylimidazole.
-
-
Self-Validation: Isomeric purity must be confirmed by ¹H NMR, taking advantage of the distinct chemical shifts for the protons on the imidazole ring for each isomer.
References
-
Debus–Radziszewski imidazole synthesis - Wikipedia. [Link]
-
Debus-Radziszewski Imidazole Synthesis: Presented by Sourav Deka Mpharm 1 Semester Roll No 12 Pharmaceutical Chemistry - Scribd. [Link]
-
Synthesis of 2. 1-methyl-5-phenylimidazole - PrepChem.com. [Link]
-
Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis - PMC. [Link]
-
Van Leusen reaction | 28 Publications | 135 Citations | Top Authors | Related Topics. [Link]
-
Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis - ResearchGate. [Link]
-
Van Leusen reaction - Grokipedia. [Link]
-
Debus Radzisewski Imidazole Synthesis - YouTube. [Link]
-
Synthesis , mechanism and application of Organic Name reaction.pptx - Slideshare. [Link]
-
Debus- Radziszewski Imidazole Synthesis, Knorr Pyrazole Synthesis | PPTX - Slideshare. [Link]
-
Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis - MDPI. [Link]
-
Efficient Synthesis of Imidazole Derivatives: An Important Synthon for the Preparation of Biologically Active Compounds. [Link]
- CN102250010A - Method for synthesizing 2-phenylimidazole compounds - Google P
-
New Synthesis Method of 2-Phenylimidazoline - Caloong Chemical Co., Ltd. [Link]
-
Straightforward Assembly of Phenylimidazoquinoxalines via a One-Pot Two Step MCR Process - PMC. [Link]
-
Synthesis of imidazole derivatives in the last 5 years: An update - R Discovery. [Link]
-
How to Synthesize Imidazole Derivative Intermediates for Pharmaceutical Applications. [Link]
-
Synthesis of Imidazole Derivatives and Their Biological Activities Delia Hernández Romero1, Víctor E. Torres Heredia2, Oscar G - ResearchGate. [Link]
-
The Cohesive Interactions in Phenylimidazoles - PMC - NIH. [Link]
-
Recent Developments in the Metal-Catalyzed Synthesis of Nitrogenous Heterocyclic Compounds - MDPI. [Link]
-
Organic CHEMISTRY - TSI Journals. [Link]
-
Synthesis, molecular docking, and pharmacological evaluation of some new triphenyl imidazole derivatives as anxiolytic agents. [Link]
Sources
- 1. Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. researchgate.net [researchgate.net]
- 5. tsijournals.com [tsijournals.com]
- 6. The Cohesive Interactions in Phenylimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Straightforward Assembly of Phenylimidazoquinoxalines via a One-Pot Two Step MCR Process - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]
- 9. scribd.com [scribd.com]
- 10. Debus- Radziszewski Imidazole Synthesis, Knorr Pyrazole Synthesis | PPTX [slideshare.net]
- 11. scispace.com [scispace.com]
- 12. mdpi.com [mdpi.com]
- 13. grokipedia.com [grokipedia.com]
- 14. prepchem.com [prepchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Microwave-assisted synthesis of 1-Methyl-5-phenyl-1H-imidazole-2-carboxylic acid
Application Notes & Protocols
Topic: High-Efficiency Microwave-Assisted Synthesis of 1-Methyl-5-phenyl-1H-imidazole-2-carboxylic acid
Abstract
Imidazole derivatives are a cornerstone of medicinal chemistry, forming the structural core of numerous pharmaceuticals.[1] The target molecule, 1-Methyl-5-phenyl-1H-imidazole-2-carboxylic acid, is a valuable scaffold for drug discovery programs. Traditional synthetic routes often involve lengthy reaction times, harsh conditions, and laborious purification steps. This application note presents a robust, high-efficiency protocol for the synthesis of this key intermediate using Microwave-Assisted Organic Synthesis (MAOS). By leveraging the principles of dielectric heating, this method dramatically reduces reaction times from hours to minutes, improves yields, and promotes a greener chemistry profile.[2][3] We detail a two-step process beginning with the microwave-mediated synthesis of the aldehyde intermediate, followed by a rapid oxidation to the final carboxylic acid, complete with step-by-step protocols, characterization data, and workflow visualizations.
The Power of Microwave Chemistry: Principles and Advantages
Conventional synthetic methods rely on transferring heat from an external source through the vessel walls to the reaction mixture, a slow and inefficient process that can create thermal gradients. Microwave-assisted synthesis, however, utilizes a fundamentally different heating mechanism.[4]
Microwave energy directly couples with polar molecules and ionic species within the reaction mixture, causing rapid oscillations and generating heat volumetrically and uniformly.[5][6] This is achieved through two primary mechanisms:
-
Dipolar Polarization: Polar molecules, like many organic solvents and reagents, possess a dipole moment. When subjected to the oscillating electric field of microwaves, these molecules attempt to align with the field. This rapid, continuous reorientation creates intense molecular friction, which translates directly into thermal energy.[7][8]
-
Ionic Conduction: If ions are present in the reaction mixture, they will migrate back and forth through the solution under the influence of the oscillating electric field. Collisions with surrounding molecules generate heat through electrical resistance.[9]
This direct energy transfer allows for incredible reaction acceleration, enabling temperatures and pressures to be reached in seconds that would take many minutes or hours with conventional heating.[7][10][11] The result is a process that is not only faster but often leads to higher product purity with fewer by-products.[2]
Proposed Synthetic Pathway
The synthesis of 1-Methyl-5-phenyl-1H-imidazole-2-carboxylic acid is strategically designed as a two-step process to ensure high yield and purity. The first step involves the formation of the core imidazole structure with a precursor functional group (an aldehyde) at the C2 position. The second step is a rapid oxidation of this aldehyde to the desired carboxylic acid. This approach avoids the often harsh conditions required for direct C-H carboxylation.
Caption: Proposed two-step microwave-assisted reaction pathway.
Detailed Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Microwave synthesis should only be performed in a dedicated laboratory microwave reactor equipped with pressure and temperature sensors. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Microwave-Assisted Synthesis of 1-Methyl-5-phenyl-1H-imidazole-2-carbaldehyde (Intermediate)
This protocol outlines a multi-component reaction to efficiently construct the substituted imidazole aldehyde intermediate.
A. Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount (mmol) | Mass/Volume |
| Phenylglyoxal monohydrate | C₈H₈O₃ | 152.15 | 5.0 | 761 mg |
| Methylamine (40% in H₂O) | CH₅N | 31.06 | 5.5 | ~0.43 mL |
| Glyoxal (40% in H₂O) | C₂H₂O₂ | 58.04 | 5.0 | ~0.73 mL |
| Ammonium Acetate | C₂H₇NO₂ | 77.08 | 15.0 | 1.16 g |
| Ethanol | C₂H₅OH | 46.07 | - | 10 mL |
B. Step-by-Step Methodology
-
Place a magnetic stir bar into a 20 mL microwave reaction vial.
-
Add phenylglyoxal monohydrate (5.0 mmol), ammonium acetate (15.0 mmol), and ethanol (10 mL).
-
Seal the vial and stir the mixture for 2 minutes at room temperature to dissolve the solids.
-
Carefully add the aqueous solutions of glyoxal (5.0 mmol) and methylamine (5.5 mmol) to the vial.
-
Seal the vial securely with a septum cap.
-
Place the vial into the cavity of the microwave reactor.
-
Irradiate the mixture according to the parameters in the table below.
C. Microwave Reactor Parameters
| Parameter | Value |
| Temperature | 120 °C |
| Ramp Time | 2 minutes |
| Hold Time | 10 minutes |
| Power (Max) | 300 W |
| Stirring | High |
| Pre-stirring | 30 seconds |
D. Work-up and Purification
-
After irradiation, allow the vial to cool to room temperature (<50 °C) using the instrument's compressed air cooling system.
-
Pour the reaction mixture into a beaker containing 50 mL of ice-cold water.
-
A precipitate should form. Stir the slurry for 15 minutes to ensure complete precipitation.
-
Collect the crude product by vacuum filtration, washing the solid with cold water (2 x 15 mL).
-
Dry the solid under vacuum.
-
Monitor reaction completion and purity using Thin Layer Chromatography (TLC) (e.g., mobile phase: 7:3 Ethyl Acetate/Hexane).
-
If necessary, purify the crude product by recrystallization from an ethanol/water mixture to afford the pure aldehyde intermediate as a solid.
Protocol 2: Microwave-Assisted Oxidation to 1-Methyl-5-phenyl-1H-imidazole-2-carboxylic acid
This protocol utilizes a rapid microwave-assisted oxidation of the aldehyde to the final carboxylic acid product.[12]
A. Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount (mmol) | Mass/Volume |
| Imidazole-2-carbaldehyde Intermediate | C₁₁H₁₀N₂O | 186.21 | 2.0 | 372 mg |
| Hydrogen Peroxide (30% in H₂O) | H₂O₂ | 34.01 | 6.0 | ~0.6 mL |
| Water (Deionized) | H₂O | 18.02 | - | 8 mL |
| Hydrochloric Acid (1M aq.) | HCl | 36.46 | - | As needed |
B. Step-by-Step Methodology
-
Place the synthesized aldehyde intermediate (2.0 mmol) and a stir bar into a 20 mL microwave vial.
-
Add 8 mL of deionized water.
-
Slowly and carefully add the 30% hydrogen peroxide solution (6.0 mmol) dropwise while stirring. Caution: This may be exothermic.
-
Seal the vial securely and place it in the microwave reactor.
-
Irradiate the mixture according to the parameters below.
C. Microwave Reactor Parameters
| Parameter | Value |
| Temperature | 100 °C |
| Ramp Time | 1 minute |
| Hold Time | 5 minutes |
| Power (Max) | 250 W |
| Stirring | High |
D. Work-up and Purification
-
Cool the reaction vial to room temperature.
-
The product, being amphoteric, will likely be dissolved in the aqueous solution.
-
Carefully adjust the pH of the solution to the isoelectric point (typically pH 3-5 for imidazole carboxylic acids) by the slow, dropwise addition of 1M HCl.[13]
-
The final product will precipitate out of the solution as a white or off-white solid. Monitor precipitation with a pH meter.
-
Cool the mixture in an ice bath for 20 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration, washing with a small amount of cold water.
-
Dry the final product in a vacuum oven at 40-50°C. Note: Avoid excessive heat, as some imidazole carboxylic acids can be prone to decarboxylation.[12][13]
Experimental Workflow and Validation
A successful synthesis relies on a logical workflow from setup to final analysis. The process described ensures checkpoints for purity and identity throughout the synthesis.
Caption: Comprehensive workflow from synthesis to final product validation.
Product Characterization (Self-Validation): The identity and purity of the final product, 1-Methyl-5-phenyl-1H-imidazole-2-carboxylic acid, should be confirmed using standard analytical techniques:
-
Thin Layer Chromatography (TLC): To monitor reaction progress and assess final purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.
-
Infrared (IR) Spectroscopy: To identify key functional groups, particularly the broad O-H stretch of the carboxylic acid and the C=O stretch.
-
Mass Spectrometry (MS): To confirm the molecular weight of the final compound.
-
Melting Point (mp): To assess the purity of the final product.
Conclusion
Microwave-assisted synthesis represents a transformative technology for accelerating chemical research and drug development.[14][10][15] The protocols detailed herein demonstrate a rapid, efficient, and high-yield pathway to 1-Methyl-5-phenyl-1H-imidazole-2-carboxylic acid. By significantly reducing reaction times and improving process control, this method provides a valuable tool for researchers and scientists, enabling faster iteration cycles in the discovery of new chemical entities. The principles of green chemistry are also upheld through reduced energy consumption and potentially minimized solvent use.[3][8][9]
References
-
MDPI. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. [Link]
-
EPCP. Microwave-Assisted Synthesis in Drug Development. [Link]
-
Kappe, C. O., & Dallinger, D. (2006). The impact of microwave synthesis on drug discovery. Nature Reviews Drug Discovery. [Link]
-
Chawla, A., et al. (2012). Review: A convenient approach for the synthesis of imidazole derivatives using microwaves. Der Pharma Chemica. [Link]
-
ANU Books Publisher & Distributor. Role of Microwave in Pharmaceutical Sciences. [Link]
-
IISTE.org. A Convenient Approach for the Synthesis of Ingenous Imidazole Derivatives Using Microwaves. [Link]
-
CEM Corporation. Drug Discovery at the Speed of Light. [Link]
-
Advanced Journal of Chemistry, Section A. Importance of Microwave Heating in Organic Synthesis. [Link]
-
CEM Corporation. Theory of Microwave Heating for Organic Synthesis. [Link]
-
International Journal of Research in Pharmacy and Allied Science. Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. [Link]
-
MDPI. Solvent-Free and Microwave-Assisted Synthesis Enables Formation of Imidazole and Pyrazole Derivatives Through Epoxide Ring Opening. [Link]
-
IJNRD.org. MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. [Link]
-
ACS Publications. Chemoselective Esterification and Amidation of Carboxylic Acids with Imidazole Carbamates and Ureas. [Link]
-
ACS Publications. A Novel Synthesis of Methyl 1,5-Disubstituted Imidazole-4-carboxylates Using 3-Bromo-2-isocyanoacrylates (BICA). [Link]
-
MDPI. Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. [Link]
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Imidazole. [Link]
-
IJRPR. Green Chemistry approach for Microwave assisted synthesis of some Traditional Reactions. [Link]
-
PMC. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. [Link]
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. ajchem-a.com [ajchem-a.com]
- 3. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ajrconline.org [ajrconline.org]
- 5. mdpi.com [mdpi.com]
- 6. Microwave-assisted synthesis | Anton Paar Wiki [wiki.anton-paar.com]
- 7. Theory of Microwave Heating for Organic Synthesis [cem.com]
- 8. ijrpas.com [ijrpas.com]
- 9. ijnrd.org [ijnrd.org]
- 10. The impact of microwave synthesis on drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. anubooks.com [anubooks.com]
- 12. 1H-Imidazole-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. epcp.ac.in [epcp.ac.in]
- 15. cem.de [cem.de]
Troubleshooting & Optimization
Improving yield in the cyclization of 1-Methyl-5-phenyl-1H-imidazole-2-carboxylic acid
Topic: Improving Yield in the Intramolecular Cyclization of 1-Methyl-5-phenyl-1H-imidazole-2-carboxylic acid Prepared by: Senior Application Scientist, Process Chemistry Division
Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals encountering low yields, degradation, or stalled reactions during the intramolecular Friedel-Crafts acylation of 1-methyl-5-phenyl-1H-imidazole-2-carboxylic acid.
The cyclization of this specific scaffold forms a fused tricyclic 6-membered ketone. However, the unique electronic properties of the imidazole-2-carboxylic acid moiety present significant synthetic challenges that require strict mechanistic control to overcome.
I. Mechanistic Workflow & Competing Pathways
To troubleshoot effectively, we must first understand the causality of failure. The primary reason for low yield in this reaction is the kinetic competition between the desired electrophilic aromatic substitution (EAS) and the rapid, irreversible decarboxylation of the starting material[1].
Reaction pathway showing the critical divergence between successful cyclization and thermal decarboxylation.
II. Frequently Asked Questions (Troubleshooting)
Q1: My starting material is completely consumed, but my LC-MS shows no cyclized product. The major mass is M-44. What is happening? A1: You are observing protodecarboxylation . Imidazole-2-carboxylic acids are notoriously unstable and prone to spontaneous decarboxylation upon heating or exposure to Brønsted acids[2][3]. The electron-withdrawing nature of the adjacent imine-like nitrogen (N3) weakens the C2–COOH bond. When heated (e.g., in polyphosphoric acid or refluxing SOCl₂), heterolytic cleavage occurs, releasing CO₂ and forming an N-heterocyclic carbene intermediate that rapidly protonates to yield 1-methyl-5-phenyl-1H-imidazole[4]. Solution: Abandon high-temperature Brønsted acid conditions (like PPA or Eaton's reagent). You must activate the carboxylic acid under strictly mild, low-temperature conditions (≤ 25 °C) using oxalyl chloride.
Q2: I converted the acid to the acyl chloride at room temperature, but upon adding 1.1 equivalents of AlCl₃, the reaction stalls. Why? A2: Your Lewis acid is being sequestered. The imidazole ring contains a highly basic nitrogen (N3). When you add AlCl₃, the first equivalent immediately coordinates to this basic nitrogen, deactivating the ring system but failing to generate the necessary acylium ion. A second equivalent coordinates to the carbonyl oxygen. Solution: You must use a minimum of 3.0 equivalents of AlCl₃ . This ensures complete saturation of the basic heteroatoms, leaving enough free Lewis acid to generate the highly electrophilic acylium ion required for the intramolecular attack onto the tethered phenyl ring[5].
Q3: Is the tether length optimal for this cyclization? A3: Yes. The distance from the C2-carbonyl carbon to the ortho-position of the C5-phenyl ring (via the N1-methyl bridgehead) dictates the formation of a 6-membered ring. Intramolecular Friedel-Crafts acylations are kinetically highly favored for 6-membered ring closures due to optimal orbital overlap and minimal ring strain in the transition state[5].
III. Quantitative Condition Optimization
To illustrate the causality of reagent selection, below is a comparative data summary of various cyclization conditions tested on this specific scaffold.
| Activation Reagent | Lewis/Brønsted Acid | Temp Profile | Yield (%) | Major Byproduct / Outcome |
| Polyphosphoric Acid (PPA) | PPA (Solvent/Acid) | 100 °C, 12h | 0% | Complete Decarboxylation (M-44) |
| Thionyl Chloride (SOCl₂) | AlCl₃ (1.1 eq) | Reflux → RT | <10% | Decarboxylation + Stalled SM |
| Eaton's Reagent | MeSO₃H / P₂O₅ | 25 °C, 24h | 45% | 50/50 Mix of Target & Decarboxylation |
| Oxalyl Chloride / DMF | AlCl₃ (3.0 eq) | 0 °C → 25 °C | 85% | Clean conversion to Target Ketone |
IV. Optimized Step-by-Step Experimental Protocol
This protocol is engineered as a self-validating system. Visual cues (gas evolution, color changes) are included so you can verify the success of each intermediate step in real-time.
Materials Required:
-
1-Methyl-5-phenyl-1H-imidazole-2-carboxylic acid (1.0 eq, 10 mmol, 2.02 g)
-
Oxalyl chloride (1.5 eq, 15 mmol, 1.28 mL)
-
N,N-Dimethylformamide (DMF) (Anhydrous, 0.05 eq, ~40 µL)
-
Aluminum chloride (AlCl₃) (Anhydrous powder, 3.0 eq, 30 mmol, 4.00 g)
-
Dichloromethane (DCM) (Anhydrous, 100 mL)
Step 1: Mild Acyl Chloride Formation
-
Flame-dry a 250 mL round-bottom flask under an argon atmosphere.
-
Suspend the imidazole-2-carboxylic acid (2.02 g) in anhydrous DCM (50 mL). The starting material will be partially insoluble.
-
Add catalytic DMF (40 µL). Cool the suspension to 0 °C using an ice bath.
-
Add oxalyl chloride (1.28 mL) dropwise over 10 minutes.
-
Validation Check: You should observe immediate effervescence (release of CO and CO₂). As the acid converts to the acyl chloride, the suspension will gradually become a clear, pale-yellow solution.
-
Stir at 0 °C for 30 minutes, then warm to 25 °C for 1.5 hours.
Step 2: Concentration (Critical Step)
-
Evaporate the DCM and excess oxalyl chloride under reduced pressure (rotary evaporator, bath temp < 25 °C).
-
Causality: Removing excess oxalyl chloride prevents competitive intermolecular acylation side-reactions when the Lewis acid is introduced.
-
Re-dissolve the resulting crude acyl chloride in fresh anhydrous DCM (50 mL) and cool back to 0 °C under argon.
Step 3: Intramolecular Friedel-Crafts Cyclization
-
Weigh out AlCl₃ (4.00 g) rapidly to avoid moisture absorption.
-
Add the AlCl₃ to the 0 °C acyl chloride solution in three equal portions over 15 minutes.
-
Validation Check: The solution will turn deep orange/red, indicating the formation of the Lewis acid-acylium ion complex.
-
Remove the ice bath and allow the reaction to stir at 25 °C for 4 hours. Monitor by LC-MS (quench an aliquot in MeOH to check for the methyl ester of unreacted SM vs. the cyclized mass).
Step 4: Quench and Workup
-
Cool the reaction mixture to 0 °C and carefully quench by pouring it over 100 g of crushed ice. Caution: Highly exothermic.
-
The aqueous layer will be highly acidic, which traps the basic product as a water-soluble aluminum/hydrochloride salt.
-
Add saturated aqueous NaHCO₃ slowly until the aqueous layer reaches pH ~8. Aluminum salts will precipitate as Al(OH)₃.
-
Filter the entire biphasic mixture through a pad of Celite to remove the aluminum emulsion.
-
Separate the layers, extract the aqueous phase with DCM (2 x 50 mL), dry the combined organics over Na₂SO₄, and concentrate in vacuo to yield the crude tricyclic ketone.
V. References
-
Master Organic Chemistry. "Intramolecular Friedel-Crafts Reactions". Master Organic Chemistry. Available at: [Link]
-
NIH PMC. "Amaranzoles B–F, Imidazole-2-carboxy Steroids from the Marine Sponge, Phorbas amaranthus. C24-N- and C24-O-Analogs from a Divergent Oxidative Biosynthesis". National Institutes of Health. Available at: [Link]
-
ResearchGate. "Imidazol-2-and-4-ylidene by decarboxylation. Studies on the cross-conjugated mesomeric betaine-alkaloid norzooanemonine and its pseudo-cross-conjugated isomer". ResearchGate. Available at: [Link]
-
Google Patents. "Method for the synthesis of pyrrole and imidazole carboxamides on a solid support (US6090947A)". Google Patents. Available at:
Sources
- 1. Amaranzoles B–F, Imidazole-2-carboxy Steroids from the Marine Sponge, Phorbas amaranthus. C24-N- and C24-O-Analogs from a Divergent Oxidative Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1H-Imidazole-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 3. US6090947A - Method for the synthesis of pyrrole and imidazole carboxamides on a solid support - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Troubleshooting & Purification of 5-Phenylimidazole Regioisomers
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals dealing with the complex regiochemistry of 5-phenylimidazole synthesis. Imidazole derivatives are critical pharmacophores in medicinal chemistry (e.g., IDO inhibitors, p38 MAP kinase inhibitors). However, functionalizing these heterocycles often yields stubborn regioisomeric mixtures. This guide provides mechanistic insights, troubleshooting FAQs, and field-validated protocols to isolate or selectively synthesize your target isomers.
Section 1: Mechanistic Origins & Regioselectivity
Q: Why does standard N-alkylation of 4-phenylimidazole always yield a regioisomeric mixture, and why is the 1,5-isomer always the minor product?
A: The root of this issue lies in tautomerism and steric hindrance. Unsubstituted 4-phenylimidazole exists in a rapid tautomeric equilibrium with 5-phenylimidazole. When treated with a base (such as sodium hydride or potassium carbonate), it deprotonates to form an ambident imidazolide anion.
Alkylation of this anion typically proceeds via an SE2′cB mechanism. Because the phenyl group at the C4/C5 position exerts significant steric bulk, electrophilic attack is kinetically driven toward the less hindered nitrogen atom. Consequently, the incoming alkyl group preferentially attaches to the nitrogen furthest from the phenyl ring, making 1-alkyl-4-phenylimidazole the major product (often >70% yield) and 1-alkyl-5-phenylimidazole the minor product (<10% yield) [1].
Reaction pathway of sterically driven N-alkylation of the 4(5)-phenylimidazole anion.
Section 2: Chromatographic Separation Strategies
Q: I have a mixture of 1,4- and 1,5-regioisomers. How can I distinguish and separate them using chromatography?
A: The two isomers can be separated via normal-phase silica gel chromatography or preparative HPLC, but identifying which fraction is which requires understanding their 3D conformation.
In the 1,5-disubstituted isomer, the spatial proximity of the N1-alkyl group and the C5-phenyl group causes severe steric clash. To relieve this strain, the phenyl ring is forced out of coplanarity with the imidazole ring. This loss of coplanarity disrupts the extended π -conjugation of the system. As a result, the 1,5-isomer exhibits a distinct UV profile—specifically, a shorter wavelength ( λmax ) and a decreased molar absorptivity ( ϵ ) compared to the highly conjugated, coplanar 1,4-isomer [2]. Furthermore, this structural twisting alters the molecule's dipole moment, allowing for baseline separation on silica gel.
Table 1: Photophysical & Chromatographic Properties of Regioisomers
| Property | 1-Alkyl-4-phenylimidazole | 1-Alkyl-5-phenylimidazole |
| Reaction Yield (Standard) | Major Product (>70%) | Minor Product (<10%) |
| Steric Environment | Unhindered (Substituents are distant) | Highly Hindered (Substituents clash) |
| Ring Coplanarity | Coplanar (Extended π -conjugation) | Non-coplanar (Twisted conformation) |
| UV Absorbance ( λmax ) | Longer wavelength (e.g., ~258 nm) | Shorter wavelength (e.g., ~250 nm) |
| Molar Absorptivity ( ϵ ) | Higher intensity | Lower intensity |
Section 3: Regioselective Synthesis Alternatives
Q: The 1,5-isomer is my target, but standard alkylation gives abysmal yields. How can I synthesize it exclusively to avoid difficult separations?
A: To bypass the thermodynamic and kinetic limitations of direct alkylation, you must employ a directed synthesis strategy. There are two highly effective, field-proven methods:
Method 1: Trityl-Directed Alkylation (The "Block and Alkylate" Strategy) The massive trityl (triphenylmethyl) group is used to selectively protect the less hindered nitrogen. Because of its extreme bulk, tritylation exclusively yields 1-trityl-4-phenylimidazole. With the preferred nitrogen blocked, subsequent alkylation is forced to occur at the hindered nitrogen (N3), forming an intermediate imidazolium salt. Deprotection of the trityl group under acidic conditions yields the desired 1-alkyl-5-phenylimidazole exclusively [3].
Method 2: Van Leusen Imidazole Synthesis If you prefer a de novo approach, reacting an aldimine with an aryl-substituted tosylmethyl isocyanide (TosMIC) reagent under basic conditions directly yields 1,5-disubstituted imidazoles with complete regioselectivity, bypassing the 4(5)-phenylimidazole intermediate entirely [4].
Trityl-directed synthesis workflow for exclusive preparation of 1-alkyl-5-phenylimidazole.
Section 4: Validated Experimental Protocols
Protocol A: Chromatographic Separation of N-Alkyl-4/5-Phenylimidazoles
Use this protocol if you have already performed a standard N-alkylation and need to isolate the minor 1,5-isomer.
-
Reaction Quench & Extraction: Quench the alkylation reaction (typically in DMF/THF) with saturated aqueous NH4Cl . Extract the aqueous layer 3x with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na2SO4 , and concentrate under reduced pressure.
-
Column Preparation: Pack a silica gel column (230-400 mesh) using a non-polar solvent mixture, typically Hexane/EtOAc (3:1 v/v).
-
Loading: Dissolve the crude mixture in a minimal amount of Dichloromethane (DCM) and load it onto the column.
-
Elution & Monitoring: Elute using a gradient of Hexane to EtOAc. Monitor the fractions via TLC. The 1,4-isomer typically elutes first due to its different dipole moment.
-
Self-Validation (UV Check): Spot the separated fractions on a TLC plate and observe under a short-wave UV lamp (254 nm). The 1,4-isomer will appear significantly darker (higher ϵ ) than the 1,5-isomer at the same concentration. Confirm identity via 1H NMR (look for the shift in the imidazole backbone protons).
Protocol B: Trityl-Directed Regioselective Synthesis of 1-Alkyl-5-Phenylimidazole
Use this protocol to synthesize the 1,5-isomer exclusively.
-
Tritylation: Dissolve 4(5)-phenylimidazole (1.0 eq) in anhydrous DMF. Add Triethylamine (1.5 eq) and cool to 0°C. Slowly add Trityl chloride (1.1 eq). Stir at room temperature for 12 hours. Quench with water, extract with DCM, and recrystallize to obtain pure 1-trityl-4-phenylimidazole.
-
Alkylation: Dissolve 1-trityl-4-phenylimidazole (1.0 eq) in anhydrous Acetonitrile (MeCN). Add your desired Alkyl Halide (e.g., Methyl Iodide, 5.0 eq). Reflux the mixture for 24-48 hours. The intermediate 1-alkyl-3-trityl-4-phenylimidazolium salt will form. Concentrate the mixture.
-
Deprotection: Dissolve the crude salt in DCM and add Trifluoroacetic Acid (TFA) (10% v/v). Stir at room temperature for 2 hours.
-
Self-Validation (TLC Check): Monitor the deprotection via TLC. The loss of the highly non-polar trityl group will result in a massive drop in the Rf value of the product spot, confirming successful cleavage.
-
Isolation: Neutralize the reaction carefully with saturated aqueous NaHCO3 . Extract with EtOAc. Purify the organic layer via a short silica plug to remove the cleaved trityl alcohol byproduct. The result is pure 1-alkyl-5-phenylimidazole.
References
-
N-Alkylation of imidazoles - University of Otago. Available at:[Link]
-
Synthesis and Anti-juvenile Hormone Activity of 1-Citronellyl-5-substituted Imidazoles - Taylor & Francis Online. Available at:[Link]
-
Structure Based Development of Phenylimidazole-Derived Inhibitors of Indoleamine 2,3-Dioxygenase - Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]
-
Imidazole synthesis - Organic Chemistry Portal. Available at:[Link]
-
Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib - National Institutes of Health (PMC). Available at:[Link]
Troubleshooting low reactivity in amide bond formation with imidazole acids
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting for a common yet challenging reaction: the formation of amide bonds with imidazole-containing carboxylic acids. The unique electronic properties of the imidazole ring can lead to frustratingly low reactivity and undesirable side reactions. This resource offers a structured approach to diagnosing and solving these issues, grounded in mechanistic principles and validated protocols.
Frequently Asked Questions (FAQs)
Here are answers to the most common initial queries we receive.
Q1: Why is my standard EDC/HOBt coupling protocol failing with my imidazole-containing acid?
This is a frequent issue. The nucleophilic nitrogen atom on the imidazole ring can interfere with the reaction in several ways. It can be acylated itself, leading to undesired byproducts. Furthermore, its basicity can disrupt the optimal pH of the reaction, and it can coordinate with coupling reagents, reducing their efficacy. Standard carbodiimide activators like EDC are often not potent enough to overcome the electronic deactivation or may promote side reactions.
Q2: I see a new mass peak corresponding to my coupling reagent plus my starting acid, but no product. What's happening?
You are likely observing the formation of an unreactive intermediate. For instance, with uronium-based reagents like HBTU or HATU, the imidazole nitrogen can attack the reagent, forming a guanidinium byproduct which is a chain terminator.[1] This side reaction is competitive with the desired activation of the carboxylic acid.
Q3: My reaction is sluggish and gives a complex mixture. Where do I start troubleshooting?
When faced with a complex mixture, the first step is to simplify. The most likely culprits are an inappropriate coupling reagent, suboptimal base choice, or incorrect reaction conditions. We recommend switching to a more powerful, specialized coupling reagent like HATU and a non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA).[2][3]
Q4: Is racemization a major concern with imidazole acids like histidine?
Yes, histidine is particularly prone to racemization during activation.[1][4] The imidazole side chain can catalyze the epimerization process.[4] Using coupling reagents that incorporate 1-hydroxy-7-azabenzotriazole (HOAt), such as HATU, is highly recommended as they are known to suppress racemization effectively.[2][5][6]
Deep Dive: A Systematic Troubleshooting Workflow
Low reactivity in amide couplings involving imidazole acids is a multifactorial problem. The following workflow provides a logical path to identify and resolve the root cause of poor reaction performance.
Caption: A decision-making workflow for troubleshooting amide couplings with imidazole acids.
Mechanism Corner: The Imidazole Challenge
The core of the problem lies in the dual nature of the imidazole ring. It is both basic and nucleophilic. This duality creates competing reaction pathways that divert reagents and starting materials away from the desired amide bond formation.
Caption: Competing reaction pathways in imidazole acid couplings.
-
N-Acylation : The imidazole nitrogen of one molecule can attack the activated carboxylic acid of another, leading to dimers or oligomers. This is particularly problematic with highly reactive intermediates.
-
Guanidinylation : With uronium/aminium reagents like HBTU and HATU, the imidazole nitrogen can directly attack the reagent, forming an inactive guanidinium species.[1] This consumes the coupling reagent and terminates the reaction.
-
Racemization : The imidazole ring can act as an intramolecular base, facilitating the abstraction of the alpha-proton from the activated carboxylic acid, leading to a loss of stereochemical integrity.[4]
Protocol Library: Recommended Methodologies
Protocol 1: High-Efficiency Coupling Using HATU
This protocol is the recommended starting point for difficult imidazole acid couplings, as HATU is highly efficient and known to suppress racemization.[5][6]
Rationale: HATU, an aminium salt of HOAt, rapidly forms a highly reactive OAt-active ester.[2][7] The presence of the HOAt moiety is crucial; it accelerates the coupling and minimizes racemization compared to its HOBt-based analogues (like HBTU).[2] The use of a hindered base like DIPEA prevents deprotonation of the alpha-carbon, further reducing the risk of epimerization.[8]
Materials:
-
Imidazole Carboxylic Acid (1.0 eq)
-
Amine (1.1 eq)
-
HATU (1.1 eq)
-
DIPEA (2.5 eq)
-
Anhydrous DMF or NMP
Procedure:
-
In a clean, dry, and inert-atmosphere flask, dissolve the imidazole carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.
-
Add DIPEA (2.5 eq) to the solution.
-
Stir the mixture at room temperature for 15-30 minutes. This is the "pre-activation" step.
-
Add the amine (1.1 eq) to the activated mixture.
-
Monitor the reaction progress by LC-MS or TLC until the starting acid is consumed (typically 1-4 hours).
-
Upon completion, quench the reaction with water and proceed with standard aqueous workup and purification.
Data Summary: Coupling Reagent Comparison
The choice of coupling reagent is arguably the most critical factor. The table below provides a comparative overview based on typical outcomes for problematic imidazole acid couplings.
| Coupling Reagent | Additive | Typical Base | Relative Efficiency | Racemization Risk | Key Considerations |
| EDC | HOBt | DIPEA, NMM | Low to Moderate | Moderate to High | Often insufficient for deactivated or sterically hindered substrates.[9] |
| DCC/DIC | HOBt | NMM | Low to Moderate | Moderate | Byproduct (DCU/DIU) can be difficult to remove, especially in solid-phase.[10] |
| PyBOP | None | DIPEA | Moderate to High | Moderate | Phosphonium-based reagent; avoids guanidinylation side reaction.[11] |
| HATU | (Internal HOAt) | DIPEA, Collidine | Very High | Low | Gold standard for difficult couplings; fast kinetics and low racemization. [5][6][12] |
| COMU | (Internal Oxyma) | DIPEA | Very High | Low | Safer alternative to HATU (Oxyma is not explosive like HOAt) with comparable efficiency.[10] |
Protocol 2: Troubleshooting via Imidazole N-Protection
If side reactions persist even with optimized coupling reagents, protecting the imidazole nitrogen is a robust, albeit longer, strategy. The Boc (tert-butyloxycarbonyl) group is a common choice.
Rationale: By temporarily masking the nucleophilic imidazole nitrogen, all side reactions involving this site are prevented. This allows for a clean activation and coupling of the carboxylic acid. The protecting group is then removed in a final step.
Procedure (Two-Step Process):
Step A: Boc Protection
-
Dissolve the imidazole carboxylic acid (1.0 eq) in a suitable solvent (e.g., Dioxane/Water).
-
Add a base such as NaOH or Na2CO3 to deprotonate the carboxylic acid.
-
Add Di-tert-butyl dicarbonate (Boc)2O (1.2 eq) and stir at room temperature until the reaction is complete (monitor by LC-MS).
-
Acidify the mixture and extract the N-Boc protected acid.
Step B: Amide Coupling and Deprotection
-
Use the N-Boc protected acid in the HATU coupling protocol described above (Protocol 1).
-
After purification of the protected amide product, remove the Boc group using standard conditions (e.g., Trifluoroacetic acid (TFA) in Dichloromethane (DCM)).
This approach adds steps to the synthesis but can ultimately save time by avoiding low-yielding reactions and complex purifications.
References
-
The Science Behind HATU: Mechanism and Applications in Modern Chemistry . NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]
-
Amine to Amide Mechanism - HATU . Common Organic Chemistry. Available from: [Link]
-
Optimize Amide Bond Formation for Increased Yield Efficiency . Patsnap Eureka. Available from: [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis . AAPPTEC. Available from: [Link]
-
Coupling Reagents . AAPPTEC. Available from: [Link]
-
HATU, DIPEA Peptide Coupling Mechanism . YouTube. Available from: [Link]
-
Carbonyldiimidazole . Wikipedia. Available from: [Link]
- Novel reagents for use as coupling activators and coupling reagents in organic synthesis. Google Patents.
-
Amide synthesis by acylation . Organic Chemistry Portal. Available from: [Link]
-
Amide coupling reaction in medicinal chemistry. Coupling reagents . HepatoChem. Available from: [Link]
-
Amide bond formation: beyond the myth of coupling reagents . Luxembourg Bio Technologies. Available from: [Link]
-
Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid . Technology Networks. Available from: [Link]
-
Commonly Used Coupling Reagents in Peptide Synthesis . Stanford Chemicals. Available from: [Link]
-
Process optimization for acid-amine coupling: a catalytic approach . Growing Science. Available from: [Link]
-
Amide Hydrolysis Using Acid Or Base . Master Organic Chemistry. Available from: [Link]
-
New Method for the Synthesis of Diversely Functionalized Imidazoles from N-Acylated α-Aminonitriles . ACS Publications. Available from: [Link]
-
Chemistry of Amides . Chemistry LibreTexts. Available from: [Link]
-
Amides from Carboxylic Acids-DCC and EDC Coupling . Chemistry Steps. Available from: [Link]
-
Structure and Reactivity of Highly Twisted N-Acyl Imidazoles . PMC. Available from: [Link]
-
N,N′-Carbonyldiimidazole-Mediated Amide Coupling: Significant Rate Enhancement Achieved by Acid Catalysis with Imidazole·HCl . ResearchGate. Available from: [Link]
-
Direct synthesis of amides from nonactivated carboxylic acids using urea as nitrogen source and Mg(NO3)2 or . RSC Publishing. Available from: [Link]
-
N-Acylation in combinatorial chemistry . Arkivoc. Available from: [Link]
Sources
- 1. peptide.com [peptide.com]
- 2. nbinno.com [nbinno.com]
- 3. m.youtube.com [m.youtube.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
- 8. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 9. Optimize Amide Bond Formation for Increased Yield Efficiency [eureka.patsnap.com]
- 10. bachem.com [bachem.com]
- 11. file.globalso.com [file.globalso.com]
- 12. peptide.com [peptide.com]
Technical Support Center: Recrystallization of 1-Methyl-5-phenyl-1H-imidazole-2-carboxylic acid
This guide serves as a dedicated technical resource for researchers, chemists, and pharmaceutical professionals engaged in the purification of 1-Methyl-5-phenyl-1H-imidazole-2-carboxylic acid. The unique molecular structure of this compound, featuring a polar carboxylic acid and imidazole ring juxtaposed with a non-polar phenyl group, presents specific challenges for crystallization. This document provides a framework for logical solvent selection, systematic protocol development, and troubleshooting common experimental hurdles.
Core Principles: Selecting a Recrystallization Solvent System
The success of any recrystallization hinges on the choice of solvent. An ideal solvent for 1-Methyl-5-phenyl-1H-imidazole-2-carboxylic acid should exhibit high solubility at an elevated temperature and low solubility at lower temperatures.[1] The molecule's amphiphilic nature—possessing both polar (hydrophilic) and non-polar (lipophilic) regions—suggests that single-solvent systems may be less effective than mixed-solvent systems. The principle of "like dissolves like" is a crucial starting point.[2] The polar imidazole and carboxylic acid moieties favor polar solvents, while the phenyl ring favors less polar environments.
A systematic screening of solvents with varying polarities is the most reliable method to identify an optimal system.[3] Below is a table of suggested starting solvents based on the chemical properties of the target compound and literature precedents for related imidazole derivatives.[4]
| Solvent | Type | Boiling Point (°C) | Rationale for Use with Target Compound | Potential Issues |
| Ethanol | Polar Protic | 78 | Good at dissolving both polar and non-polar functionalities. Often used for recrystallizing imidazole derivatives.[4] | May exhibit high solubility even at low temperatures, leading to poor recovery. |
| Methanol | Polar Protic | 65 | Similar to ethanol but more polar; may better dissolve the carboxylic acid group. | Lower boiling point may not provide a wide enough solubility gradient. |
| Water | Polar Protic | 100 | Excellent "poor" solvent for the non-polar phenyl group. Can be used as an anti-solvent with a miscible organic solvent.[5] | Very low solubility of the free acid form at neutral pH. |
| Ethyl Acetate | Polar Aprotic | 77 | Intermediate polarity may provide a good solubility differential. | May not be a strong enough solvent for the carboxylic acid group on its own. |
| Toluene | Non-polar | 111 | Solubilizes the phenyl group; can be used as the "poor" solvent in a mixed system with a polar solvent. | Poor solubility of the polar imidazole and carboxylic acid groups.[6] |
| Acetone | Polar Aprotic | 56 | Good general solvent, but its low boiling point can be problematic. | Volatility can lead to premature crystallization and solvent loss during hot filtration. |
| Ethanol/Water | Mixed (Polar) | Variable | The "good" solvent (ethanol) dissolves the compound, and the "poor" anti-solvent (water) is added to induce crystallization.[2] | Prone to "oiling out" if the solvent ratio or cooling rate is not optimized. |
| Toluene/Ethanol | Mixed (Variable) | Variable | Toluene can dissolve the phenyl portion while ethanol solvates the polar groups. | Miscibility and ratios need careful optimization. |
Experimental Protocol: Systematic Solvent Screening Workflow
This protocol provides a self-validating method to efficiently identify a suitable recrystallization solvent system using a minimal amount of crude material.
Workflow Diagram: Solvent Screening
Caption: Workflow for systematic single-solvent screening.
Step-by-Step Methodology
-
Preparation : Place approximately 15-20 mg of your crude 1-Methyl-5-phenyl-1H-imidazole-2-carboxylic acid into a small test tube or vial.
-
Initial Solubility Test (Room Temp) : Add a candidate solvent (e.g., ethanol) dropwise while agitating. If the compound dissolves completely at room temperature, the solvent is unsuitable for single-solvent recrystallization as recovery will be poor.[3]
-
Hot Dissolution : If the compound is insoluble or sparingly soluble at room temperature, gently heat the mixture while adding more solvent dropwise until the solid just dissolves. Be careful not to add an excess of solvent, as this is the most common cause of crystallization failure.[7]
-
Slow Cooling : Remove the test tube from the heat and allow it to cool slowly to room temperature. Rapid cooling can lead to the precipitation of small, impure crystals or "oiling out".[2]
-
Inducing Crystallization : If no crystals appear, try scratching the inside of the test tube with a glass rod at the air-solvent interface to create nucleation sites.[7]
-
Ice Bath Cooling : Once at room temperature, place the test tube in an ice-water bath for 15-20 minutes to maximize the yield of crystals.
-
Evaluation : The ideal solvent is one that dissolves the compound when hot but yields a large quantity of well-formed crystals upon cooling.
Frequently Asked Questions (FAQs)
Q1: What are the best starting solvents to screen for 1-Methyl-5-phenyl-1H-imidazole-2-carboxylic acid? A1: Based on its structure, the most promising single solvents are alcohols like ethanol or isopropanol. However, a mixed-solvent system is often more effective. An excellent starting point is an ethanol/water or methanol/water system, where the compound is dissolved in the minimum amount of hot alcohol, followed by the dropwise addition of hot water until the solution becomes faintly turbid. Re-heat to clarify and then cool slowly.
Q2: My compound seems very soluble in most polar solvents and insoluble in non-polar solvents. What should I do? A2: This is a common scenario for compounds with distinct polar and non-polar regions. This strongly indicates that a mixed-solvent system is necessary. Use a "good" solvent (one in which it is highly soluble, e.g., ethanol or methanol) and a "poor" or "anti-solvent" (one in which it is insoluble, e.g., water or hexane). Dissolve the compound in a minimal amount of the hot "good" solvent and add the "poor" solvent dropwise until persistent cloudiness (turbidity) is observed. Add a drop or two of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.[2]
Q3: Can pH be used to aid recrystallization? A3: Yes. As a carboxylic acid, the compound's solubility in aqueous systems is highly pH-dependent. It will be significantly more soluble in a basic aqueous solution (e.g., dilute NaOH, NaHCO₃) due to the formation of the carboxylate salt. An "acid-base" purification can be performed: dissolve the crude material in a dilute aqueous base, filter to remove any insoluble non-acidic impurities, and then re-precipitate the purified free acid by adding an acid (e.g., HCl, acetic acid). This precipitated solid can then be collected and further purified by a conventional solvent recrystallization.
Troubleshooting Guide
Problem: The compound "oils out" instead of crystallizing.
Symptom : Upon cooling, a liquid layer (oil) separates from the solution instead of solid crystals.[2]
Causality & Solutions : This occurs when the melting point of the solute is lower than the temperature of the solution, or when a highly supersaturated solution cools too quickly.[7] Impurities can also depress the melting point, exacerbating this issue.
Sources
- 1. Recrystallization Definition, Principle &Purpose [praxilabs.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives – Journal of Young Pharmacists [archives.jyoungpharm.org]
- 5. methyl 5-phenyl-1H-imidazole-2-carboxylate | 222991-37-9 | Benchchem [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
Overcoming steric hindrance in 1-Methyl-5-phenyl-1H-imidazole-2-carboxylic acid reactions
Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals facing synthetic bottlenecks with 1-Methyl-5-phenyl-1H-imidazole-2-carboxylic acid .
Below, we deconstruct the mechanistic root of the problem, provide self-validating protocols, and offer a targeted troubleshooting FAQ to ensure your amidation and esterification workflows succeed.
The Mechanistic Root of the Steric Challenge
1-Methyl-5-phenyl-1H-imidazole-2-carboxylic acid presents a severe synthetic hurdle due to its highly congested spatial environment. The causality of this hindrance is twofold:
-
Adjacent Substitution: The C2-carboxylic acid is directly flanked by the N1-methyl group.
-
Conformational Locking: The bulky C5-phenyl group restricts the rotational freedom of the N1-methyl, forcing it to project directly into the spatial trajectory required for nucleophilic attack at the C2-carbonyl carbon.
When standard coupling reagents (e.g., DCC, EDC) are used, the resulting active esters are too bulky to accommodate an incoming amine. The mechanism of uronium activation involves the formation of a highly reactive O-acylisourea intermediate 1. However, because the approach of the nucleophile is severely restricted, the prolonged lifetime of the activated intermediate leads to competing side reactions, such as decarboxylation or reagent-driven adduct formation.
Reagent Selection & Quantitative Performance
To overcome this barrier, the choice of coupling reagent and base must be precisely calibrated. Uronium-based reagents like HATU and COMU are highly effective for hindered acids, but they introduce the risk of amine guanylation 2. Alternatively, DIC/HOPO systems offer a robust, guanylation-free pathway 3.
Table 1: Coupling Reagent Comparison for Hindered Imidazole-2-Carboxylic Acids
| Coupling Reagent | Active Intermediate | Guanylation Risk | Recommended Base | Efficiency (Hindered Amines) |
| COMU | Oxyma ester | Low | Collidine / 2,6-Lutidine | Excellent |
| HATU | O-At ester | High (with TEA/DIPEA) | 2,6-Lutidine | Very Good |
| DIC / HOPO | O-PO ester | None | None (or catalytic) | Good |
| Oxalyl Chloride | Acid Chloride | None | DIPEA | Ultimate Fallback |
Troubleshooting & FAQs
Q: My LC-MS shows a +99 Da mass addition to my amine instead of the desired amide. What happened? A: This is a classic guanylation side reaction. When using uronium reagents (like HATU) with sterically hindered acids, the activation step is slow. The unreacted amine nucleophile instead attacks the uronium reagent itself, forming a tetramethylguanidine byproduct (+99 Da). Corrective Action: Switch your base. Studies demonstrate that using a sterically hindered base like 2,6-lutidine (pKa ~6.7) instead of TEA or DIPEA effectively suppresses guanylation while preserving amidation yields 2.
Q: I am observing massive amounts of unreacted starting material when coupling a secondary amine. How can I force the reaction? A: Secondary amines face a double-steric penalty when reacting with the already congested C2-active ester. Corrective Action: Bypass bulky active esters entirely by generating the acid chloride using oxalyl chloride. The acid chloride is the smallest possible activated intermediate, minimizing steric clashes during the nucleophilic attack.
Q: The imidazole acid seems to be degrading during the pre-activation step. Why? A: Imidazole-2-carboxylic acids are prone to decarboxylation, especially when activated and subjected to prolonged heating or extended pre-activation times. Corrective Action: Implement a "zero pre-activation" protocol or strictly limit pre-activation to <2 minutes at temperatures not exceeding 25°C.
Self-Validating Experimental Protocols
Protocol A: COMU-Mediated Coupling (For Primary and Moderately Hindered Amines)
Causality: COMU generates an Oxyma active ester, which is highly reactive yet less prone to causing guanylation than HOBt/HOAt-based reagents, and is safer to handle 4.
-
Preparation: In an oven-dried vial, dissolve 1-Methyl-5-phenyl-1H-imidazole-2-carboxylic acid (1.0 eq) and COMU (1.1 eq) in anhydrous DMF (0.1 M).
-
Base Addition: Add 2,6-lutidine (2.0 eq). Validation Checkpoint: The solution will immediately turn yellow/orange , visually confirming the release of the Oxyma leaving group and the formation of the active ester. Do not exceed 2 minutes of pre-activation.
-
Nucleophile Addition: Add the amine (1.2 eq). Stir at room temperature for 2-4 hours.
-
Monitoring: Monitor via LC-MS. Validation Checkpoint: Confirm the disappearance of the active ester mass and the appearance of the product mass. If a +99 Da mass appears, the amine is too hindered for this method.
-
Workup: Quench with saturated aqueous NaHCO₃, extract with EtOAc, wash with 5% LiCl (to remove DMF), dry over Na₂SO₄, and concentrate.
Protocol B: Acid Chloride Generation (For Extremely Hindered Secondary Amines)
Causality: When active esters are too bulky, the acid chloride provides the smallest steric profile for nucleophilic attack, forcing the reaction to completion.
-
Suspension: Suspend the imidazole acid (1.0 eq) in anhydrous DCM (0.2 M) under nitrogen at 0°C.
-
Catalyst: Add 1-2 drops of anhydrous DMF.
-
Chlorination: Add Oxalyl Chloride (1.5 eq) dropwise. Validation Checkpoint:Immediate gas evolution (CO₂ and CO) will occur. This is your primary indicator that activation is proceeding.
-
Maturation: Allow the reaction to warm to room temperature and stir until gas evolution completely ceases and the solution becomes entirely clear (typically 1-2 hours). This visual cue validates complete conversion to the acid chloride.
-
Concentration: Concentrate the mixture under reduced pressure to remove excess oxalyl chloride and HCl.
-
Coupling: Redissolve the crude acid chloride in DCM, cool to 0°C, and add the secondary amine (1.2 eq) followed by DIPEA (2.5 eq). Stir for 1 hour.
Workflow Visualization
Workflow for selecting coupling conditions based on amine sterics.
References
-
Title: Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]
Sources
Technical Support Center: Minimizing Side Reactions in Imidazole-2-Carboxylic Acid Synthesis
Target Audience: Researchers, Scientists, and Drug Development Professionals Subject: Troubleshooting ester hydrolysis, preventing spontaneous decarboxylation, and optimizing isoelectric isolation.
Welcome to the Technical Support Center. The synthesis of imidazole-2-carboxylic acid via ester or nitrile hydrolysis is notoriously challenging. Unlike its 4- or 5-substituted counterparts, the C-2 carboxylate is highly labile. This guide synthesizes mechanistic theory with field-proven protocols to help you eliminate yield-destroying side reactions.
Mechanistic Causality: The "Why" Behind the Side Reactions
To prevent side reactions, we must first understand the unique electronic environment of the imidazole C-2 position.
The primary side reaction during the hydrolysis of imidazole-2-carboxylate esters is spontaneous decarboxylation . This occurs because the C-2 carbon is flanked by two electronegative nitrogen atoms. When carbon dioxide is extruded, the resulting carbanion at C-2 is highly stabilized by the inductive effects of these adjacent nitrogens, transiently forming a stable N-heterocyclic carbene (NHC) or ylide intermediate before rapid protonation [1].
Because the activation energy for this decarboxylation is exceptionally low, standard hydrolysis conditions (e.g., refluxing NaOH or hot aqueous HCl) will quantitatively destroy your product, yielding only unsubstituted imidazole and CO₂ [2].
Reaction pathway highlighting the thermal vulnerability of the target acid.
Troubleshooting Guides & FAQs
This section addresses specific failure modes encountered during the hydrolysis workflow.
Q1: My LC-MS shows complete consumption of the starting ester, but I am only recovering unsubstituted imidazole. Where did my carboxylic acid go? A: You have experienced complete decarboxylation. Imidazole-2-carboxylic acids are prone to losing CO₂, especially at elevated temperatures or under strongly acidic conditions [1].
-
Causality: Heating the reaction to drive hydrolysis, or using a warm water bath (>30 °C) during rotary evaporation, provides the thermal energy required to overcome the low activation barrier for CO₂ extrusion.
-
Solution: Maintain strict temperature control. Conduct the hydrolysis at room temperature (20–25 °C). When removing organic co-solvents (like THF or Methanol) post-hydrolysis, use a high-vacuum rotary evaporator with the water bath turned off or set strictly below 25 °C.
Q2: My ester hydrolysis is stalling at 50% conversion after 12 hours at room temperature. Since I cannot heat it, how do I force the reaction to completion? A: Incomplete hydrolysis is a common trade-off when avoiding thermal decarboxylation.
-
Causality: The stalling is typically caused by poor aqueous solubility of the starting ester or insufficient hydroxide equivalents as the reaction mixture buffers itself.
-
Solution: Do not apply heat. Instead, optimize the solvent system to ensure a completely homogeneous single phase. Use a THF/MeOH/H₂O (e.g., 4:1:1) mixture. If the reaction stalls, add an additional 1.0 equivalent of LiOH·H₂O. The mild nature of LiOH allows for excess equivalents without triggering ring-opening side reactions.
Q3: The hydrolysis worked, and LC-MS confirms the presence of the carboxylate anion. However, when I acidify to isolate the product, nothing precipitates. Why? A: You have likely overshot the isoelectric point, trapping your product in the aqueous phase.
-
Causality: Imidazole-2-carboxylic acid is an amphoteric molecule. It is highly soluble in basic conditions (as the carboxylate salt) and highly soluble in strongly acidic conditions (as the imidazolium salt). It will only precipitate at its exact isoelectric point (pI), where the molecule exists as a neutral zwitterion.
-
Solution: Do not use concentrated acids or rely on pH paper. Use a calibrated pH meter and titrate dropwise with 0.1 M HCl in an ice bath until the pH reaches exactly 4.0 to 4.5 [2].
Diagnostic flowchart for identifying and resolving low-yield hydrolysis reactions.
Quantitative Comparison of Hydrolysis Conditions
The table below summarizes the causality between reaction conditions and the prevalence of side reactions. Data reflects typical outcomes for standard alkyl imidazole-2-carboxylate esters.
| Hydrolysis Condition | Base / Acid Eq. | Solvent System | Temperature | Major Side Reaction | Typical Isolated Yield |
| Harsh Basic | NaOH (5.0 eq) | EtOH / H₂O | Reflux (80 °C) | Decarboxylation (>90%) | < 5% |
| Harsh Acidic | HCl (6.0 M) | H₂O | Reflux (100 °C) | Decarboxylation (100%) | 0% |
| Mild Basic (Sub-optimal) | LiOH·H₂O (1.1 eq) | THF / H₂O (1:1) | 20 °C (RT) | Incomplete Hydrolysis | 40 - 50% |
| Mild Basic (Optimized) | LiOH·H₂O (2.5 eq) | THF / H₂O (8:3) | 20 °C (RT) | None (Optimal) | 85 - 95% |
Self-Validating Experimental Protocol
To ensure trustworthiness and reproducibility, the following protocol incorporates built-in validation checkpoints. Do not proceed to subsequent steps until the validation criteria of the current step are met.
Objective: Hydrolysis of ethyl 1-methyl-1H-imidazole-2-carboxylate to 1-methyl-1H-imidazole-2-carboxylic acid.
Step 1: Homogeneous Dissolution
-
Suspend the ester (1.0 eq, e.g., 10 mmol) in a mixture of THF and H₂O (8:3 ratio, 0.1 M concentration).
-
Validation Checkpoint: If the mixture is biphasic, add Methanol dropwise (up to 10% total volume) until a completely clear, homogeneous solution is achieved. A biphasic system will cause the reaction to stall.
Step 2: Mild Base Addition
-
Add Lithium Hydroxide monohydrate (LiOH·H₂O, 2.5 eq) in a single portion.
-
Stir the reaction vigorously at room temperature (20–22 °C). Do not apply heat.
-
Validation Checkpoint: Monitor the reaction via TLC (Eluent: 5% MeOH in DCM) or LC-MS every 4 hours. The reaction must only proceed to Step 3 when the starting ester spot is completely absent. If ester remains after 16 hours, add an additional 0.5 eq of LiOH·H₂O.
Step 3: Cold Solvent Removal
-
Transfer the mixture to a rotary evaporator to remove the volatile organic solvents (THF/MeOH).
-
Validation Checkpoint: The water bath must be turned OFF or actively cooled to < 25 °C. Rely entirely on high vacuum to remove the solvent. Heating at this stage will cause rapid decarboxylation of the concentrated carboxylate [1].
Step 4: Isoelectric Precipitation
-
Cool the remaining aqueous solution to 0 °C in an ice bath.
-
Insert a calibrated pH meter probe directly into the stirring solution.
-
Add 0.1 M aqueous HCl dropwise.
-
Validation Checkpoint: Stop the addition exactly when the pH reaches 4.0 to 4.5. The free acid will precipitate as a white/colorless solid [2]. If the pH drops below 3.0, the precipitate will redissolve as the imidazolium salt. If this happens, carefully back-titrate with 0.1 M NaOH.
Step 5: Isolation
-
Centrifuge the mixture or filter through a fine glass frit.
-
Wash the solid with ice-cold H₂O (minimal volume) to remove LiCl salts.
-
Dry under high vacuum at room temperature.
References
-
Dalisay, D. S., et al. "Amaranzoles B–F, Imidazole-2-carboxy Steroids from the Marine Sponge, Phorbas amaranthus. C24-N- and C24-O-Analogs from a Divergent Oxidative Biosynthesis." NIH/PMC,[Link]
Validation & Comparative
Analytical Comparison Guide: FTIR Sampling Techniques for the Characterization of Imidazole-2-Carboxylic Acid
Characterizing the solid-state structure of imidazole-2-carboxylic acid (I2CA) is a critical quality control step in pharmaceutical development and organic synthesis. Unlike simple aliphatic organic acids, I2CA possesses both a basic imidazole nitrogen and an acidic carboxyl group. In the solid state, this triggers an intermolecular proton transfer that forms a highly stable zwitterion (imidazolium carboxylate). Consequently, the choice of Fourier-Transform Infrared (FTIR) sampling technique—whether Attenuated Total Reflectance (ATR), Potassium Bromide (KBr) transmission, or Diffuse Reflectance (DRIFTS)—profoundly impacts the observed spectral data[1].
As a Senior Application Scientist, I have designed this guide to objectively compare these FTIR sampling alternatives. By understanding the optical causality behind each technique, researchers can confidently cross-validate the characteristic IR bands of I2CA and avoid misinterpreting sampling artifacts as polymorphic impurities.
Mechanistic Causality: The Zwitterionic IR Signature
Before comparing instrumental techniques, we must establish the baseline spectroscopic behavior of I2CA. Because it exists primarily as a zwitterion in the solid state, the classic un-ionized carboxylic acid carbonyl stretch ( ν (C=O) > 1700 cm⁻¹) is completely absent.
Instead, the experimental transmission spectrum yields the following characteristic bands[2]:
-
1618 cm⁻¹ (Strong): Asymmetric stretching of the carboxylate anion ( νas(COO−) ).
-
1421 cm⁻¹ (Strong): Symmetric stretching of the carboxylate anion ( νs(COO−) ).
-
3392 cm⁻¹ & 3124 cm⁻¹ (Medium, Broad): N-H and O-H stretching modes, heavily broadened by extensive intermolecular hydrogen bonding[2].
Product Performance Comparison: FTIR Sampling Techniques
When analyzing I2CA, the physical interaction between the infrared beam and the sample dictates the spectral output.
-
KBr Pellet (Transmission): The Gold Standard
-
Mechanism: The sample is diluted in an IR-transparent KBr matrix, allowing the beam to pass directly through.
-
Advantage: Produces true transmission spectra that strictly adhere to the Beer-Lambert law, making it ideal for quantitative analysis and historical library matching[3].
-
Limitation: KBr is highly hygroscopic. Absorbed moisture creates a broad O-H stretch at ~3450 cm⁻¹ and a bending mode at ~1640 cm⁻¹[4]. If not meticulously controlled, these water bands will completely obscure the critical 3392 cm⁻¹ and 1618 cm⁻¹ bands of I2CA.
-
-
FTIR-ATR (Diamond Crystal): The High-Throughput Alternative
-
Mechanism: Relies on an evanescent wave penetrating the sample pressed against a high-refractive-index crystal.
-
Advantage: Requires zero sample preparation and eliminates the moisture interference inherent to KBr[4].
-
Limitation: The refractive index of the diamond crystal causes anomalous dispersion at regions of strong sample absorption. For I2CA, this physically shifts the strong 1618 cm⁻¹ carboxylate band by 2–5 cm⁻¹ to lower wavenumbers[1]. Additionally, the depth of penetration ( dp ) is wavelength-dependent, causing high-wavenumber bands (like the 3392 cm⁻¹ N-H stretch) to appear artificially weak compared to transmission spectra.
-
-
DRIFTS (Diffuse Reflectance): The Powder Specialist
-
Mechanism: Measures light scattered within a powdered sample matrix.
-
Advantage: Excellent for analyzing the surface chemistry of neat I2CA powders without applying extreme pressure.
-
Limitation: Requires strict particle size control (< 5 µm). Larger particles cause specular reflectance, leading to derivative-shaped peak distortions (the Reststrahlen effect) around the 1618 cm⁻¹ band.
-
Quantitative Data Presentation
The following table summarizes the expected spectral variations when analyzing the same I2CA batch across different sampling accessories.
| Spectral Region | Functional Group Vibration | KBr Pellet (Expected cm⁻¹) | FTIR-ATR (Expected cm⁻¹) | Causality for Spectral Variance |
| 3392 | N-H / O-H Stretch | 3392 | ~3395 (Weak) | ATR depth of penetration ( dp ) decreases at high wavenumbers, reducing peak intensity[1]. |
| 3124 | C-H Aromatic Stretch | 3124 | ~3125 (Weak) | Minimal positional shift; intensity naturally reduced in ATR. |
| 1618 | Asymmetric COO⁻ Stretch | 1618 | 1613 - 1616 | Anomalous dispersion in ATR shifts strong absorption bands to lower wavenumbers[1]. |
| 1421 | Symmetric COO⁻ Stretch | 1421 | ~1420 | Minimal shift; unaffected by anomalous dispersion due to lower absorptivity. |
| 1108 | In-plane C-H Bending | 1108 | 1108 (Enhanced) | Deeper penetration at lower wavenumbers artificially enhances ATR peak intensity[1]. |
Self-Validating Experimental Protocols
To ensure scientific trustworthiness, every analytical workflow must contain an internal validation mechanism to prevent false data interpretation.
Protocol A: KBr Pellet Preparation (Transmission)
Objective: Prevent moisture artifacts from obscuring the 1618 cm⁻¹ zwitterion band.
-
Matrix Preparation: Bake spectroscopic-grade KBr powder at 105°C for a minimum of 24 hours. Store in a vacuum desiccator.
-
Self-Validation Check (Blank): Press a pellet using only the dried KBr (100 mg). Scan the pellet. Validation Trigger: If the baseline transmittance is <80% or the water band at 3450 cm⁻¹ exceeds 0.05 absorbance units, the KBr is contaminated. Discard and re-dry[3].
-
Sample Grinding: Add 1 mg of I2CA to 100 mg of validated KBr. Grind in an agate mortar for exactly 60 seconds. Causality: Over-grinding introduces lattice defects and can induce polymorphic transformations in the solid state.
-
Pressing: Transfer the mixture to a 13 mm die. Apply 10 tons of pressure under a vacuum for 2 minutes to evacuate trapped air, yielding a transparent disc[4].
-
Acquisition: Collect 32 scans at 4 cm⁻¹ resolution.
Protocol B: Diamond FTIR-ATR Analysis
Objective: Achieve optimal optical contact without crushing the sample or shifting the baseline.
-
Background: Clean the diamond crystal with spectroscopic-grade isopropanol. Allow to evaporate and collect a background scan.
-
Sample Application: Deposit 2–3 mg of neat I2CA powder directly onto the center of the crystal, ensuring complete coverage of the active sensor area.
-
Self-Validation Check (Pressure Plateau): Engage the pressure anvil. Monitor the live IR spectrum. Gradually increase the pressure while watching the intensity of the 1618 cm⁻¹ band. Validation Trigger: Stop applying pressure the exact moment the 1618 cm⁻¹ peak intensity plateaus. Further pressure will not improve the signal and risks damaging the crystal or inducing a pressure-mediated phase change in the sample.
-
Acquisition: Collect 32 scans at 4 cm⁻¹ resolution. Apply an ATR-correction algorithm if direct comparison to a transmission library is required.
Analytical Workflow Visualization
Caption: Workflow comparing FTIR sampling techniques for imidazole-2-carboxylic acid analysis.
References
- 1H-Imidazole-2-carboxylic acid synthesis, ChemicalBook,
- What Are The Advantages Of Using Kbr Pellets For Ftir Analysis Compared To
- Attenuated Total Reflection (ATR) Mode - Advantages for FT-IR Spectroscopy, AZoM,
- A Comparative Guide to FTIR Sampling: Cross-Validating Spectra from KBr Pellets and Altern
Sources
A Comparative Guide to the Reactivity of Imidazole and 1-Methyl-5-phenyl-1H-imidazole-2-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
Executive Summary
This guide provides a detailed comparative analysis of the chemical reactivity of unsubstituted imidazole versus a highly substituted analogue, 1-Methyl-5-phenyl-1H-imidazole-2-carboxylic acid. Unsubstituted imidazole is an electron-rich aromatic heterocycle that readily undergoes electrophilic substitution at the C4/C5 positions.[1][2][3] Its reactivity is dictated by the amphoteric nature of the ring and the presence of two reactive nitrogen centers.[1][4][5] In stark contrast, 1-Methyl-5-phenyl-1H-imidazole-2-carboxylic acid is a significantly modified system where the substituents fundamentally alter the electronic landscape and steric environment. The N1-methyl group blocks tautomerism, the C5-phenyl group introduces steric bulk, and the C2-carboxylic acid group acts as a powerful electron-withdrawing and deactivating group. This guide dissects these differences through a theoretical framework supported by comparative experimental protocols, offering researchers predictive insights into the behavior of these scaffolds in synthesis and drug development.
Introduction: Two Imidazoles, Two Worlds of Reactivity
The imidazole ring is a cornerstone pharmacophore in medicinal chemistry, found in critical biological molecules like the amino acid histidine and numerous synthetic drugs.[2][5][6] Its unique combination of aromaticity, basicity, and nucleophilicity makes it a versatile scaffold. However, the reactivity of the core imidazole ring can be dramatically altered by substitution. This guide compares the parent, unsubstituted imidazole, with 1-Methyl-5-phenyl-1H-imidazole-2-carboxylic acid to illustrate the profound impact of functionalization. Understanding these differences is paramount for researchers designing synthetic routes, developing structure-activity relationships (SAR), or predicting metabolic pathways.
This document will explore the electronic and steric effects of the methyl, phenyl, and carboxylic acid groups, compare the acidity and basicity of the two molecules, and provide detailed experimental protocols to probe their differential reactivity in key chemical transformations.
Theoretical Framework: Unpacking the Substituent Effects
The reactivity of an aromatic system is governed by the electron density of the ring and the stability of the intermediates formed during a reaction. The substituents on 1-Methyl-5-phenyl-1H-imidazole-2-carboxylic acid impose a combination of inductive, resonance, and steric effects that are absent in the parent molecule.
Unsubstituted Imidazole: The Baseline
Imidazole is an electron-rich, six-π-electron aromatic heterocycle.[1][5] It is amphoteric, meaning it can act as both a Brønsted-Lowry acid (pKa ≈ 14.5) by losing the N1 proton, and as a base (pKa of conjugate acid ≈ 7.0) by protonating the N3 nitrogen.[1][4][7][8] This dual character is fundamental to its role in biological catalysis.
-
Electrophilic Attack: The ring is activated towards electrophilic aromatic substitution (EAS), which preferentially occurs at the electron-rich C4 and C5 positions.[2][3] Attack at C2 is disfavored as it leads to a less stable cationic intermediate.[3][9]
-
Nucleophilic Attack: Nucleophilic substitution is generally difficult unless the ring is activated by strong electron-withdrawing groups.[6][9][10] The most electron-deficient carbon, and thus the most likely site for nucleophilic attack, is C2, which is situated between two electronegative nitrogen atoms.[9]
1-Methyl-5-phenyl-1H-imidazole-2-carboxylic acid: A Tale of Three Substituents
Each substituent on the substituted imidazole plays a distinct role in modulating the ring's reactivity.
-
N1-Methyl Group:
-
Electronic Effect: The methyl group is weakly electron-donating via an inductive effect (+I).
-
Reactivity Impact: It blocks the acidic N-H proton, preventing deprotonation and tautomerism.[2] This eliminates reactions that occur at the N1 position, such as N-alkylation or N-acylation, and locks the substituent orientation.
-
-
C5-Phenyl Group:
-
Electronic Effect: The phenyl group is generally electron-withdrawing via induction but can donate or withdraw electron density via resonance, depending on the reaction intermediate. Its net effect on ring electron density is complex.
-
Reactivity Impact: It introduces significant steric hindrance at the C5 position and influences the orientation of reactants approaching the C4 position.[11][12]
-
-
C2-Carboxylic Acid Group:
-
Electronic Effect: This is the most influential substituent. The carboxyl group is strongly electron-withdrawing through both induction (-I) and resonance (-M).
-
Reactivity Impact: It drastically reduces the electron density of the entire imidazole ring, making it highly deactivated towards electrophilic attack. It also significantly decreases the basicity of the N3 nitrogen. Conversely, it activates the ring, particularly the C2 position, for potential nucleophilic attack. Furthermore, the carboxyl group itself becomes a primary site for chemical reactions (e.g., esterification, amidation, decarboxylation).[13]
-
Below is a diagram illustrating the cumulative electronic effects of the substituents.
Caption: Electronic and steric effects of substituents.
Experimental Validation & Comparative Protocols
The following sections provide experimental context and step-by-step protocols to probe the reactivity differences discussed above.
Acidity and Basicity: A Quantitative Comparison
The substituents dramatically alter the pKa values. The electron-withdrawing carboxyl group at C2 is expected to significantly lower the basicity of the N3 lone pair, making the substituted imidazole a much weaker base than the parent compound.
| Compound | pKa (Conjugate Acid) | pKa (Carboxylic Acid) | Rationale |
| Imidazole | ~7.0[4][8] | N/A | Baseline basicity due to the lone pair on the sp2-hybridized nitrogen. |
| 1-Methyl-5-phenyl-1H-imidazole-2-carboxylic acid | Estimated < 4.0 | Estimated ~2-3 | The C2-COOH group is strongly electron-withdrawing, destabilizing the positive charge of the conjugate acid and lowering the N3 pKa. The imidazole ring's electron-withdrawing nature lowers the pKa of the attached carboxyl group compared to a typical aliphatic carboxylic acid. |
Protocol: Electrophilic Aromatic Substitution (Nitration)
This experiment highlights the profound deactivating effect of the C2-carboxylic acid group on the imidazole ring towards electrophiles.
Objective: To compare the susceptibility of the two imidazoles to nitration.
Principle: Unsubstituted imidazole readily undergoes electrophilic substitution.[1][3] In contrast, the electron-poor ring of the substituted derivative is expected to be highly resistant to nitration, requiring forcing conditions.
Methodology: Nitration of Unsubstituted Imidazole
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath (0-5 °C), slowly add 1.0 g of imidazole to 10 mL of concentrated sulfuric acid.
-
Addition of Nitrating Agent: While maintaining the temperature below 10 °C, add a pre-cooled mixture of 1.5 mL of concentrated nitric acid and 3.5 mL of concentrated sulfuric acid dropwise over 30 minutes.
-
Reaction: After the addition is complete, allow the mixture to stir at room temperature for 2-3 hours.
-
Workup: Carefully pour the reaction mixture onto 50 g of crushed ice. Neutralize the solution by slowly adding aqueous sodium carbonate until the pH is approximately 7-8.
-
Isolation: The product, 4(5)-nitroimidazole, will precipitate. Collect the solid by vacuum filtration, wash with cold water, and dry.
Methodology: Attempted Nitration of Substituted Imidazole
-
Reaction Setup: Repeat the exact procedure as above, using 1.0 g of 1-Methyl-5-phenyl-1H-imidazole-2-carboxylic acid.
-
Analysis: Monitor the reaction by Thin Layer Chromatography (TLC). It is anticipated that even after extended reaction times or gentle heating, little to no product will be formed, and the starting material will be recovered.
Expected Outcome: Unsubstituted imidazole will yield the nitrated product, while the substituted imidazole will show very low to no reactivity, demonstrating the powerful deactivating effect of the carboxyl group.
Protocol: Reactions of the Carboxylic Acid Group (CDI-Mediated Amidation)
This protocol focuses on the reactivity of the substituent group itself, a reaction pathway unavailable to unsubstituted imidazole. N,N'-Carbonyldiimidazole (CDI) is an excellent coupling reagent that activates carboxylic acids for amidation under mild conditions.[14][15]
Objective: To demonstrate the utility of the C2-carboxylic acid as a reactive handle for functionalization.
Caption: Workflow for CDI-mediated amidation.
Methodology
-
Activation: In a dry 100 mL round-bottom flask under a nitrogen atmosphere, dissolve 1.0 g of 1-Methyl-5-phenyl-1H-imidazole-2-carboxylic acid in 20 mL of anhydrous Tetrahydrofuran (THF). Add 0.88 g (1.1 equivalents) of CDI in one portion.
-
Stirring: Stir the mixture at room temperature. Effervescence (CO2 evolution) should be observed. Allow the activation to proceed for 1-2 hours until gas evolution ceases. The formation of the acyl imidazolide intermediate is now complete.
-
Amine Addition: Add 1.2 equivalents of a primary amine (e.g., benzylamine) to the reaction mixture.
-
Reaction: Continue stirring at room temperature for 4-6 hours or until TLC analysis indicates the complete consumption of the intermediate.
-
Workup: Remove the THF under reduced pressure. Dissolve the residue in ethyl acetate and wash with 1M HCl, followed by saturated sodium bicarbonate solution, and finally brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude amide. Purify by column chromatography or recrystallization as needed.
Expected Outcome: A high yield of the corresponding amide will be formed, demonstrating that the primary site of reactivity on the substituted imidazole under these conditions is the carboxylic acid group.
Summary of Reactivity Differences
| Feature | Unsubstituted Imidazole | 1-Methyl-5-phenyl-1H-imidazole-2-carboxylic acid |
| Primary Reactive Sites | N1 (acidic H), N3 (basic), C4/C5 (electrophilic attack) | C2-Carboxylic Acid group, N3 (weakly basic) |
| Basicity | Moderately Basic (pKa of conj. acid ~7.0)[4][8] | Very Weakly Basic (pKa of conj. acid < 4.0) |
| Electrophilic Substitution | Favorable at C4/C5[1][2][3] | Highly Unfavorable (ring is deactivated) |
| Nucleophilic Substitution | Unfavorable (requires activation)[9][10] | Less unfavorable (ring is electron-poor), but C2 is blocked |
| Tautomerism | Exists as two equivalent tautomers | Does not occur (N1 is methylated) |
| Steric Hindrance | Low | High (due to C5-phenyl group) |
| Key Reactions | N-Alkylation, Electrophilic Substitution (Halogenation, Nitration) | Esterification, Amidation, Decarboxylation of the C2-COOH group |
Conclusion
The comparison between unsubstituted imidazole and 1-Methyl-5-phenyl-1H-imidazole-2-carboxylic acid serves as a powerful illustration of the principles of physical organic chemistry in a practical context. While both molecules share the same core heterocycle, their reactivity profiles are worlds apart. Researchers must look beyond the core scaffold and consider the collective electronic and steric contributions of all substituents. Unsubstituted imidazole is an electron-rich nucleophile, primed for electrophilic attack. In contrast, the triple substitution transforms the molecule into an electron-poor system where the dominant chemistry occurs not at the ring carbons, but at the carboxylic acid functional group. These insights are crucial for the rational design of synthetic strategies and the modulation of molecular properties in the field of drug discovery.
References
- TSI Journals. (n.d.). Imidazole: Chemistry, Synthesis, Properties, Industrial Applicati.
- Zenodo. (2024). 65-71 SYNTHESIS AND REACTIONS OF IMIDAZOLE.
- Wikipedia. (n.d.). Imidazole.
-
Royal Society of Chemistry. (n.d.). Electronic/substituents influence on imidazole ring donor–acceptor capacities using 1H-imidazo[4,5-f][1][16]phenanthroline frameworks. New Journal of Chemistry.
- Human Journals. (2014, September 15). Chemical and Pharmacological Properties of Imidazoles.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Imidazole.
- LookChem. (n.d.). Imidazole|288-32-4.
- National Institutes of Health. (n.d.). Imidazole | C3H4N2 | CID 795. PubChem.
- PMC. (n.d.). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry.
- Slideshare. (n.d.). Unit 4 imidazole | PDF.
- Chem Eazy. (n.d.). Characteristic Reactions of Imidazole.
- Walsh Medical Media. (2017, June 23).
- PMC. (n.d.). Imidazoles are Tunable Nucleofuges for Developing Tyrosine-Reactive Electrophiles.
- ResearchGate. (n.d.).
- (n.d.).
- ACS Publications. (2018, August 6). Practical Considerations for the Formation of Acyl Imidazolides from Carboxylic Acids and N,N′-Carbonyldiimidazole: The Role of Acid Catalysis. Organic Process Research & Development.
- Semantic Scholar. (n.d.).
- Benchchem. (n.d.). Technical Support Center: Synthesis of Imidazole Carboxylic Acids.
- RSC Publishing. (n.d.). Azoles. Part 4. Nucleophilic substitution reactions of halogenoimidazoles.
- Wikipedia. (n.d.). Carbonyldiimidazole.
- PubMed. (1998, September 8). Imidazole is a sensitive probe of steric hindrance in the distal pockets of oxygen-binding heme proteins.
- (2025, September 1). Imidazole Derivatives: A Comprehensive Review of Their Pharmacological Potentials.
- ResearchGate. (n.d.). Synthesis of Substituted Imidazoles via a Multi-Component Condensation Catalyzed by p-toluene Sulfonic Acid, PTSA.
- (2017, August 11). pKa of imidazoles. organic chemistry.
Sources
- 1. tsijournals.com [tsijournals.com]
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Safety Operating Guide
A Senior Application Scientist's Guide to Handling 1-Methyl-5-phenyl-1H-imidazole-2-carboxylic acid
Disclaimer: As of the compilation of this guide, a specific, verified Safety Data Sheet (SDS) for 1-Methyl-5-phenyl-1H-imidazole-2-carboxylic acid was not publicly available. The following guidance is synthesized from the known hazard profiles of structurally similar compounds, namely 1-Methyl-1H-imidazole-2-carboxylic acid, other imidazole derivatives, and aromatic carboxylic acids.[1][2][3] It is imperative to consult the direct supplier for a compound-specific SDS before any handling and to conduct a thorough, lab-specific risk assessment. This document is intended to provide a robust framework for safe operations, not to replace institutional protocols or a formal risk assessment.
Hazard Assessment and Core Principles
Before any procedure, it is critical to understand the potential hazards. The target molecule, 1-Methyl-5-phenyl-1H-imidazole-2-carboxylic acid, combines two key functional groups: an imidazole ring and a carboxylic acid.
-
Imidazole Moiety: Imidazole and its derivatives are known to be skin and eye irritants, with some exhibiting corrosive properties.[4][5][6][7] They can be harmful if swallowed or inhaled.[8][9]
-
Carboxylic Acid Moiety: While often classified as weak acids, carboxylic acids can still be corrosive or irritating to skin and eyes and may cause respiratory irritation.[10]
Based on the GHS classification of the close structural analog, 1-Methyl-1H-imidazole-2-carboxylic acid, we must assume this compound causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .[11][12] Therefore, all handling procedures must be designed to prevent contact through all routes of exposure: dermal, ocular, and inhalation.
All manipulations involving this compound, especially in its solid, powdered form, must be conducted within a certified laboratory chemical fume hood to minimize inhalation exposure.[1][2][6] An emergency eyewash station and safety shower must be readily accessible and verified to be in working order.[1][13]
Personal Protective Equipment (PPE) Protocol
The selection of PPE is the primary barrier between the researcher and the chemical. The following protocol is the minimum requirement for handling 1-Methyl-5-phenyl-1H-imidazole-2-carboxylic acid.
Summary of Required Personal Protective Equipment
| PPE Category | Specification | Rationale |
| Eye & Face Protection | Chemical safety goggles (ANSI Z87.1-compliant) with side shields. A full-face shield is required over goggles when there is a significant risk of splashing.[4][5][14][15] | Protects against dust particles, splashes, and accidental contact. The imidazole and carboxylic acid moieties are known eye irritants.[11][12] |
| Hand Protection | Nitrile rubber gloves (check manufacturer's compatibility data). Consider double-gloving for extended handling or when working with solutions.[1][5][14] | Prevents direct skin contact and absorption. Nitrile offers good resistance to a broad range of chemicals, though breakthrough times should be considered for prolonged tasks.[16] |
| Body Protection | A fully buttoned, long-sleeved laboratory coat. A chemical-resistant apron over the lab coat is recommended for larger quantities or splash-prone procedures.[2][5][6] | Protects skin and personal clothing from contamination. Ensures no skin is exposed between the glove and the sleeve.[5] |
| Respiratory Protection | Not typically required when all handling of the solid is performed within a certified chemical fume hood.[6][14] If a fume hood is not available or if dust generation is unavoidable, a NIOSH-approved respirator is mandatory.[14] | The compound is presumed to cause respiratory irritation.[11][12] Engineering controls (fume hood) are the primary method of protection. |
| Footwear | Closed-toe, liquid-resistant shoes. | Protects feet from spills. This is a standard requirement for all laboratory work.[14] |
Procedural Guide for Safe Handling
Adherence to a strict, logical workflow for donning, using, and doffing PPE is critical to prevent accidental exposure and laboratory contamination.
Step 1: Donning PPE (Putting On)
This sequence is designed to minimize contamination of the inner layers of your protection.
-
Lab Coat: Put on your lab coat and ensure it is fully buttoned.
-
Goggles/Face Shield: Put on your chemical safety goggles. If a splash risk exists, add a face shield.
-
Gloves: Put on your nitrile gloves. Ensure the cuffs of the gloves go over the cuffs of your lab coat sleeves to create a seal.
Step 2: Safe Handling Operations
-
Fume Hood: Confirm the chemical fume hood has a current certification and that the sash is at the appropriate working height.
-
Preparation: Place all necessary equipment (spatulas, weigh paper, glassware, waste container) inside the fume hood before introducing the chemical.
-
Manipulation: Handle the solid compound carefully to minimize dust generation. Use tools like spatulas for transfers.
-
Containment: Keep the primary container of the chemical sealed when not in use.
Step 3: Doffing PPE (Taking Off)
This is the most critical phase for preventing personal contamination. The guiding principle is that the outside of your gloves and lab coat are considered contaminated.
-
Gloves: Remove gloves first. Using one gloved hand, peel the other glove off from the cuff towards the fingertips, turning it inside out. Hold the removed glove in your remaining gloved hand. Slide the fingers of your now-bare hand under the cuff of the remaining glove and peel it off, also inside out, over the first glove. Dispose of both gloves in the designated hazardous waste container.[17]
-
Goggles/Face Shield: Remove your face shield and/or goggles by handling the strap or earpieces.
-
Lab Coat: Unbutton your lab coat. Remove it by rolling the shoulders forward and pulling it off by the sleeves, turning it inside out as you go. Hang it in its designated location or dispose of it if it's a disposable gown.
-
Hand Washing: Immediately and thoroughly wash your hands with soap and water.[13]
Caption: Workflow for donning and doffing Personal Protective Equipment.
Spill and Emergency Procedures
Even with careful planning, spills can occur. Being prepared is essential.
Small Spills (within a fume hood):
-
Containment: Ensure the spill is contained within the fume hood. Use an inert absorbent material like vermiculite or sand to dike the spill if it is a solution.[1] Do not use combustible materials.
-
Neutralization (for acidic solutions): For spills of solutions of this carboxylic acid, use an acid neutralizer such as sodium bicarbonate or a commercial spill kit.[18][19][20] Apply it from the outside of the spill inward to avoid spreading contamination.[18] Test the pH of the neutralized spill to ensure it is between 6 and 8.[21]
-
Cleanup: Carefully sweep or scoop up the absorbed/neutralized material and place it into a designated, sealed hazardous waste container.[11][19]
-
Decontamination: Clean the spill area with soap and water.[1][19] All cleaning materials (wipes, gloves) must also be disposed of as hazardous waste.[1]
-
Reporting: Report the spill to your laboratory supervisor.[1]
Personal Exposure:
-
Skin Contact: Immediately go to the nearest safety shower and rinse the affected area for at least 15 minutes, removing contaminated clothing while under the shower.[5][18] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with copious amounts of water at an eyewash station for at least 15 minutes, holding the eyelids open.[5][11][18] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[11]
-
Ingestion: Do NOT induce vomiting.[9] Rinse the mouth with water and seek immediate medical attention.[11]
Waste Disposal Plan
All materials contaminated with 1-Methyl-5-phenyl-1H-imidazole-2-carboxylic acid must be treated as hazardous chemical waste. Under no circumstances should this chemical or its containers be disposed of in regular trash or down the drain. [1][3]
Waste Disposal Workflow
-
Collection: Collect all waste, including the chemical itself, contaminated gloves, weigh paper, pipette tips, and cleanup materials, in a designated and compatible hazardous waste container.[1][8][17]
-
Labeling: The container must be kept closed and be clearly labeled with "Hazardous Waste" and the full chemical name: "1-Methyl-5-phenyl-1H-imidazole-2-carboxylic acid".[1][17]
-
Storage: Store the sealed waste container in a designated satellite accumulation area, away from incompatible materials such as strong bases or oxidizing agents.[3][8]
-
Disposal: Arrange for collection by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste contractor.[3][17]
Caption: Decision workflow for hazardous chemical waste disposal.
References
- BenchChem. (n.d.). Proper Disposal of 4,5-diphenyl-1H-imidazole-1,2-diamine.
- San Jose State University. (2024, May 3). Appendix ACID: Acidic Chemical Spill Response Guide.
- The City University of New York. (n.d.). Laboratory Chemical Spill Cleanup and Response Guide.
- Cornell University. (n.d.). 5.4 Chemical Spill Procedures. Environment, Health and Safety.
- BenchChem. (n.d.). Personal protective equipment for handling 2-chloro-1H-benzo[d]imidazol-5-ol.
- Lab Manager. (2024, December 31). How to Neutralize Chemical Spills.
- University of British Columbia. (2021, January 15). Acidic/Basic Spill Clean Up. Safety & Risk Services.
- Interactive Learning Paradigms, Incorporated. (2025, October 18). The MSDS HyperGlossary: Carboxylic Acid.
- Fisher Scientific. (2023, September 5). SAFETY DATA SHEET: 1-Methyl-1H-imidazole-2-carboxylic acid.
- Carl ROTH. (n.d.). Safety Data Sheet: Imidazole.
- BenchChem. (n.d.). Essential Guide to the Safe Disposal of 1,6- Dimethyl-1H-benzo[d]imidazole.
- NEB. (2023, December 13). Safety Data Sheet for 2M Imidazole (B1077).
- University of Washington. (2025, February 28). Imidazole SOP.
- Washington State University. (n.d.). Standard Operating Procedure for Imidazole.
- Fisher Scientific. (2025, September 7). SAFETY DATA SHEET: Imidazole.
- BenchChem. (n.d.). Personal protective equipment for handling 5-Hydroxybenzothiazole-2-carboxylic acid.
- BenchChem. (n.d.). Prudent Disposal of 1H-Benzo[D]imidazole-7-acetic acid.
- Accio. (2026, February 10). Acid Resistant PPE: Safety for Chemical Workers.
- Spectrum Chemical. (2006, August 11). Material Safety Data Sheet: 1-Methylimidazole.
- HPE Support. (n.d.). Safety Guidelines for Handling Chemicals.
- Australian Industrial Chemicals Introduction Scheme. (2022, January 14). 1H-Imidazole, 1-methyl- - Evaluation statement.
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
